Zaragozic Acid D
Description
structure given in first source; isolated from the keratinophilic fungus Amauroascus niger; inhibits squalene synthase and ras farnesyl-protein transferase
Structure
2D Structure
Properties
CAS No. |
155179-14-9 |
|---|---|
Molecular Formula |
C34H46O14 |
Molecular Weight |
678.7 g/mol |
IUPAC Name |
(1S,3S,4S,5R,6R,7R)-1-[(E)-4-acetyloxy-5-methyl-8-phenyloct-7-enyl]-4,7-dihydroxy-6-octanoyloxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |
InChI |
InChI=1S/C34H46O14/c1-4-5-6-7-11-19-25(36)46-27-26(37)32(47-28(29(38)39)33(44,30(40)41)34(27,48-32)31(42)43)20-13-18-24(45-22(3)35)21(2)14-12-17-23-15-9-8-10-16-23/h8-10,12,15-17,21,24,26-28,37,44H,4-7,11,13-14,18-20H2,1-3H3,(H,38,39)(H,40,41)(H,42,43)/b17-12+/t21?,24?,26-,27-,28-,32+,33-,34+/m1/s1 |
InChI Key |
CGQGIYLITCUENM-FRHZWACMSA-N |
Isomeric SMILES |
CCCCCCCC(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)C/C=C/C3=CC=CC=C3)OC(=O)C)O |
Canonical SMILES |
CCCCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC=CC3=CC=CC=C3)OC(=O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Zaragozic acid D; |
Origin of Product |
United States |
Foundational & Exploratory
The Quest for Cholesterol's Nemesis: A Technical Guide to the Discovery and Isolation of Zaragozic Acid D from Amauroascus niger
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Zaragozic Acid D, a potent inhibitor of squalene synthase, from the fungus Amauroascus niger. This document details the experimental methodologies, presents available quantitative data, and visualizes the key pathways involved, offering a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction: The Rise of Squalene Synthase Inhibitors
The zaragozic acids are a family of fungal metabolites that have garnered significant attention for their potent, picomolar-level inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] By targeting this enzyme, zaragozic acids effectively block the first committed step in sterol synthesis, making them promising candidates for the development of cholesterol-lowering therapeutics.[1][3] this compound, along with its structural relative Zaragozic Acid D2, was first isolated from the keratinophilic fungus Amauroascus niger.[2]
The Producing Organism: Amauroascus niger
Amauroascus niger is a fungus belonging to the Ascomycota phylum. While detailed fermentation protocols specifically for the production of this compound from Amauroascus niger are not extensively publicly documented, general cultivation conditions for related fungi can provide a foundational approach.
Experimental Protocols: A Roadmap to Isolation and Characterization
The following protocols are based on established methodologies for the isolation of other zaragozic acids, such as A, B, and C, and can be adapted for this compound.[4]
Fermentation
A two-stage fermentation process is typically employed for the production of zaragozic acids.[4]
Stage 1: Mycelial Growth
-
Medium: A suitable liquid medium (e.g., Medium A) is used to cultivate the initial mycelial growth.
-
Inoculation: The medium is inoculated with a culture of Amauroascus niger.
-
Incubation: The culture is incubated at approximately 25°C for a period sufficient to establish robust mycelial growth.[4]
Stage 2: Solid-State Fermentation for Zaragozic Acid Production
-
Medium: A solid-state fermentation medium, such as cracked corn or millet supplemented with a nutrient-rich base liquid, is prepared in Erlenmeyer flasks.[4]
-
Inoculation: The mycelial growth from Stage 1 is used to inoculate the solid-state medium.
-
Incubation: The solid-state cultures are incubated at 25°C for an extended period, typically 14 to 21 days, to allow for the production and accumulation of this compound.[4]
Extraction and Purification
The isolation of this compound from the fermentation broth involves a multi-step process designed to separate the target compound from a complex mixture of fungal metabolites.
Workflow for Extraction and Purification of Zaragozic Acids
Caption: A generalized workflow for the extraction and purification of zaragozic acids.
Detailed Steps:
-
Initial Extraction: The solid fermentation culture is extracted with methanol to solubilize the zaragozic acids and other metabolites.[4]
-
Solid-Phase Extraction: The methanol extract is subjected to solid-phase extraction using a resin like HP-20. This step helps to remove highly polar and non-polar impurities.[4]
-
Acidification and Liquid-Liquid Extraction: The fraction containing the zaragozic acids is acidified and then extracted with a solvent such as dichloromethane. This takes advantage of the acidic nature of the compounds.[4]
-
Anion-Exchange Chromatography: The acidic extract is then purified using anion-exchange chromatography (e.g., Dowex 1 resin). The zaragozic acids are adsorbed to the resin at a neutral pH and eluted with a high-ionic-strength solution.[4]
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reverse-phase HPLC. A C8 or C18 column is typically used with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., 0.1% phosphoric acid).[4]
Characterization
The structure and purity of the isolated this compound are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D techniques (COSY, HMBC, HSQC), are used to elucidate the complex chemical structure of this compound.
Quantitative Data
Table 1: Inhibitory Activity of Zaragozic Acids
| Compound | Target Enzyme | IC₅₀ | Reference |
| This compound | Farnesyl-protein transferase (bovine) | 100 nM | [5] |
| Zaragozic Acid D2 | Farnesyl-protein transferase (bovine) | 100 nM | [2] |
Table 2: Physicochemical and Spectroscopic Properties of Zaragozic Acids (A, B, and C as reference)
| Property | Zaragozic Acid A | Zaragozic Acid B | Zaragozic Acid C |
| Molecular Formula | C₃₅H₄₆O₁₄ | C₃₉H₅₄O₁₃ | C₄₂H₅₈O₁₂ |
| Molecular Weight | 690 | 730 | 754 |
| FAB-MS (m/z) | 691 [M+H]⁺ | 731 [M+H]⁺ | 755 [M+H]⁺ |
| ¹H NMR (Selected Signals) | Data available in cited literature | Data available in cited literature | Data available in cited literature |
| ¹³C NMR (Selected Signals) | Data available in cited literature | Data available in cited literature | Data available in cited literature |
| [Data sourced from Bergstrom et al., 1993][4] |
Mechanism of Action: Inhibition of the Squalene Synthase Pathway
This compound exerts its biological activity by inhibiting squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. This pathway is responsible for the de novo synthesis of cholesterol from acetyl-CoA.
The Squalene Synthase Pathway and its Inhibition by this compound
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.
Squalene synthase catalyzes the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1] This is the first committed step leading to the formation of sterols. This compound acts as a potent competitive inhibitor of this enzyme, effectively halting the downstream production of cholesterol.[1][6]
Conclusion and Future Directions
This compound, isolated from Amauroascus niger, represents a significant member of a potent class of natural product inhibitors of squalene synthase. While detailed protocols for its production and comprehensive spectroscopic data are not as widely published as for some of its analogues, the methodologies outlined in this guide provide a solid foundation for further research. Future work should focus on optimizing the fermentation of Amauroascus niger to improve yields of this compound and on conducting detailed spectroscopic and crystallographic studies to fully characterize the molecule and its interaction with squalene synthase. Such efforts will be crucial for advancing the development of this promising class of compounds as potential therapeutic agents for hypercholesterolemia.
References
- 1. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 2. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Zaragozic Acid D Biosynthetic Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaragozic acids are a class of potent, fungal-derived natural products that have garnered significant interest for their inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This technical guide provides an in-depth exploration of the biosynthetic pathway of Zaragozic Acid D, a specific member of this family isolated from the keratinophilic fungus Amauroascus niger.[1][2] While the complete enzymatic cascade for this compound is still under active investigation, this document consolidates the current understanding, drawing parallels with the more extensively studied Zaragozic Acid A pathway. We present a putative biosynthetic scheme, detail the key enzymatic steps, and provide generalized experimental protocols for the study of this and related fungal polyketides. Furthermore, quantitative data from related pathways are summarized to provide a comparative context for future research.
Introduction to Zaragozic Acids
Zaragozic acids are a family of fungal metabolites characterized by a unique and highly oxygenated 4,8-dioxabicyclo[3.2.1]octane core.[1][3] First identified for their potent inhibitory activity against squalene synthase, they represent promising lead compounds for the development of cholesterol-lowering drugs and antifungal agents.[3][4] Squalene synthase catalyzes the first committed step in sterol biosynthesis, and its inhibition is a key strategy for managing hypercholesterolemia.[1] this compound, along with its structural analog Zaragozic Acid D2, was first isolated from the fungus Amauroascus niger.[1][2]
The Putative Biosynthetic Pathway of this compound
The biosynthesis of zaragozic acids proceeds through a complex polyketide synthase (PKS) pathway. The core of the molecule is assembled from acetate, with additional precursors including S-adenosyl methionine (SAM), succinate, and a benzoic acid derivative starter unit.[1] Based on the well-characterized biosynthesis of Zaragozic Acid A, a putative pathway for this compound can be proposed.
The key steps are believed to involve:
-
Starter Unit Loading: The biosynthesis is initiated by the loading of a phenyl-containing starter unit, likely derived from benzoic acid, onto the acyl carrier protein (ACP) domain of a highly reducing polyketide synthase (HRPKS).
-
Polyketide Chain Elongation: The initial chain is elongated through the sequential addition of malonyl-CoA extender units, catalyzed by the ketosynthase (KS) domains of the PKS. During this process, specific domains within the PKS modules control the reduction and dehydration of the growing polyketide chain.
-
Formation of the Tricarboxylic Acid Moiety: A key feature of zaragozic acids is the presence of a tricarboxylic acid side chain. This is achieved through the incorporation of a succinyl-CoA extender unit, followed by the action of a citrate synthase-like enzyme.
-
Cyclization and Core Formation: A series of enzymatic reactions, likely involving oxidoreductases and cyclases, catalyze the formation of the characteristic 4,8-dioxabicyclo[3.2.1]octane core.
-
Tailoring Modifications: The final structure of this compound is achieved through the action of tailoring enzymes, which may include hydroxylases, methyltransferases, and acyltransferases that attach the specific side chains.
Key Enzymes and Gene Cluster
While the specific gene cluster for this compound biosynthesis in Amauroascus niger has not been fully elucidated, studies on the Zaragozic Acid A (Squalestatin S1) gene cluster provide a blueprint. The cluster typically contains:
-
A Highly Reducing Polyketide Synthase (HRPKS): Responsible for the assembly of the main polyketide backbone.
-
A Non-Reducing Polyketide Synthase (NRPKS): Potentially involved in the synthesis of one of the side chains.
-
Citrate Synthase-like Enzyme: Catalyzes the addition of the succinate-derived portion.
-
Tailoring Enzymes: A suite of oxidoreductases, transferases, and cyclases that modify the polyketide intermediate to form the final product.
A proposed logical relationship for the initial steps of the biosynthesis is depicted below.
Caption: Putative biosynthetic pathway for this compound core structure.
Quantitative Data
Quantitative data for the this compound biosynthetic pathway is not yet available in the literature. However, data from studies on related fungal polyketides and general secondary metabolism can provide a useful reference for experimental design.
Table 1: Representative Quantitative Data from Fungal Polyketide Biosynthesis Studies
| Parameter | Organism | Compound | Value | Reference |
| Enzyme Kinetics | ||||
| PKS Catalytic Rate | Aspergillus parasiticus | Aflatoxin | 0.5 - 2.0 min⁻¹ | (Hypothetical) |
| Acyltransferase Kcat | Penicillium patulum | 6-MSA | 10 - 50 s⁻¹ | (Hypothetical) |
| Gene Expression | ||||
| PKS Gene Upregulation | Aspergillus nidulans | Sterigmatocystin | 50-fold increase | (Hypothetical) |
| Metabolite Concentration | ||||
| Titer in Fermentation | Amauroascus niger | This compound | Not Reported | |
| Titer in Fermentation | Curvularia lunata | Zaragozic Acid A | >100 mg/L | [5] |
Note: The values presented for enzyme kinetics and gene expression are hypothetical and serve as illustrative examples of the types of quantitative data that are important in this field.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of the this compound biosynthetic pathway.
Fungal Culture and Metabolite Extraction
Objective: To cultivate Amauroascus niger and extract zaragozic acids.
Materials:
-
Amauroascus niger culture
-
Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Liquid chromatography-mass spectrometry (LC-MS) equipment
Procedure:
-
Inoculate Amauroascus niger onto PDA plates and incubate at 25°C for 7-10 days.
-
Use the mycelia from the plates to inoculate 100 mL of PDB in a 250 mL flask.
-
Incubate the liquid culture at 25°C with shaking at 150 rpm for 14-21 days.
-
Separate the mycelia from the broth by filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract in vacuo using a rotary evaporator.
-
Redissolve the crude extract in methanol for LC-MS analysis.
References
- 1. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 2. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DISCOVERY, BIOSYNTHESIS, AND MECHANISM OF ACTION OF THE ZARAGOZIC ACIDS: Potent Inhibitors of Squalene Synthase | Annual Reviews [annualreviews.org]
- 4. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Heterologous Production of a Benzoyl-Primed Tricarboxylic Acid Polyketide Intermediate from the Zaragozic Acid A Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of Zaragozic Acid D
An In-Depth Technical Guide to the Physicochemical Properties of Zaragozic Acid D
Introduction
This compound is a potent, naturally occurring fungal metabolite belonging to the zaragozic acid family. First isolated from the keratinophilic fungus Amauroascus niger, this compound and its analogues are distinguished by a unique and complex 4,8-dioxabicyclo[3.2.1]octane tricarboxylic acid core.[1][2] this compound has garnered significant interest within the scientific and drug development communities due to its powerful inhibitory activity against squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[2] Additionally, it demonstrates notable inhibition of farnesyl-protein transferase, making it a valuable tool for research in hypercholesterolemia and oncology.[2][3]
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its isolation and analysis, and visualizations of its mechanism of action and experimental workflows. The information is intended for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
The structural and physical characteristics of this compound are summarized below. These properties are fundamental to its biological activity and inform its handling, formulation, and application in research settings.
Structural and Physical Data
The quantitative physicochemical data for this compound are presented in Table 1. The zaragozic acids as a class are often isolated as a white foam or powder.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₃₄H₄₆O₁₄ | [3] |
| Molecular Weight | 678.72 g/mol | [3] |
| CAS Number | 155179-14-9 | [3] |
| Appearance | White to Off-White Solid (Inferred from Class) | [5] |
| Solubility | Soluble in Methanol, Ethanol, DMSO, DMF; Moderately soluble in water (Inferred from Class) |
Biological Activity and Mechanism of Action
This compound's primary biological function is the potent and competitive inhibition of squalene synthase, the enzyme that catalyzes the first committed step in sterol (e.g., cholesterol) biosynthesis.[4][6] This enzyme mediates the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By blocking this step, this compound effectively halts the downstream production of cholesterol.
Furthermore, this compound is an active inhibitor of farnesyl-protein transferase (FPTase) with a reported IC₅₀ value of 100 nM.[2][3] FPTase is responsible for the post-translational farnesylation of proteins, including the Ras protein, a key component in cellular signaling pathways related to proliferation and survival. Inhibition of this process is a validated strategy in anticancer research.
The following diagram illustrates the position of this compound's inhibitory action within the cholesterol biosynthesis pathway.
References
- 1. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 2. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Zaragozic Acids [drugfuture.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
An In-depth Technical Guide to the Mechanism of Action of Zaragozic Acid D on Squalene Synthase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaragozic acid D, a potent fungal metabolite, has garnered significant attention as a high-affinity inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory kinetics, binding interactions, and the experimental methodologies used for its characterization. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those targeting hypercholesterolemia and fungal infections.
Introduction: The Role of Squalene Synthase in Cholesterol Biosynthesis
Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase, is a key enzyme situated at a crucial branch point in the mevalonate pathway.[1][2] It catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3][4] This two-step reaction involves the initial formation of a cyclopropylcarbinyl pyrophosphate intermediate, presqualene pyrophosphate (PSPP), which is subsequently rearranged and reduced by NADPH to yield squalene.[3][5] As the first enzyme exclusively dedicated to sterol synthesis, SQS represents a prime target for the development of cholesterol-lowering therapies.[2]
This compound: A Potent Squalene Synthase Inhibitor
The zaragozic acids are a family of natural products isolated from various fungal cultures that exhibit potent inhibitory activity against squalene synthase.[6][7][8] this compound, along with its structural analogs, is characterized by a unique and highly oxygenated 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core.[6] While extensive research has been conducted on zaragozic acids A, B, and C, this compound has also been identified as a powerful inhibitor of this pivotal enzyme.[9]
Chemical Structure of this compound
The core structure of the zaragozic acids is a bicyclic compound with multiple carboxylic acid and hydroxyl groups, which are crucial for its inhibitory activity. The general structure is presented below. Variations in the alkyl and acyl side chains at positions C1 and C6, respectively, give rise to the different members of the zaragozic acid family.
Note: A precise, universally agreed-upon 2D structure diagram for this compound can be complex and subject to stereochemical nuances. For definitive structural information, readers are encouraged to consult specialized chemical databases.
Mechanism of Action: Competitive Inhibition and Transition State Mimicry
Zaragozic acids, including this compound, function as highly potent competitive inhibitors of squalene synthase.[10] Their mechanism of action is attributed to their structural similarity to the natural substrate, FPP, and the reaction intermediate, PSPP.[11] This structural mimicry allows this compound to bind with high affinity to the active site of squalene synthase, effectively blocking the entry of the endogenous substrate and halting the catalytic process.[4]
The inhibition by zaragozic acid A has been further characterized as a two-step process: an initial, rapid competitive inhibition followed by a slower, mechanism-based irreversible inactivation of the enzyme.[11] It is plausible that this compound follows a similar intricate mechanism, though further specific studies are required for confirmation.
Signaling Pathway of Squalene Synthesis and Inhibition
The following diagram illustrates the catalytic steps of squalene synthase and the point of inhibition by this compound.
Caption: Squalene synthase catalytic pathway and inhibition by this compound.
Quantitative Analysis of Inhibition
While zaragozic acids A, B, and C have demonstrated exceptionally low picomolar Ki values, specific inhibitory constants for this compound against squalene synthase are not as prominently reported in the literature.[10] However, it is consistently described as a "potent" inhibitor.[9] For context, the inhibitory activities of other zaragozic acids are presented in the table below. Additionally, this compound has been shown to inhibit farnesyl-protein transferase with a defined IC50 value.[9][12]
| Inhibitor | Target Enzyme | Inhibition Constant | Reference |
| Zaragozic Acid A | Rat Liver Squalene Synthase | Ki = 78 pM | [10] |
| Zaragozic Acid B | Rat Liver Squalene Synthase | Ki = 29 pM | [10] |
| Zaragozic Acid C | Rat Liver Squalene Synthase | Ki = 45 pM | [10] |
| This compound | Bovine Farnesyl-Protein Transferase | IC50 = 100 nM | [9][12] |
| Zaragozic Acid D2 | Bovine Farnesyl-Protein Transferase | IC50 = 100 nM | [9] |
Experimental Protocols for Squalene Synthase Inhibition Assays
The inhibitory activity of compounds like this compound on squalene synthase is typically determined using in vitro enzyme assays. Radiometric and fluorescence-based methods are commonly employed.
Radiometric Squalene Synthase Assay
This method measures the incorporation of a radiolabeled substrate, such as [¹⁴C]FPP, into the product, squalene.
Experimental Workflow:
Caption: Workflow for a radiometric squalene synthase inhibition assay.
Detailed Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.4), MgCl₂, NADPH, and the squalene synthase enzyme preparation (e.g., rat liver microsomes).
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixtures.
-
Initiation of Reaction: Initiate the reaction by adding the radiolabeled substrate, [¹⁴C]farnesyl pyrophosphate.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as a strong base (e.g., 15% KOH in 50% ethanol).
-
Saponification: Heat the samples to saponify lipids.
-
Extraction: Extract the non-saponifiable lipids, including [¹⁴C]squalene, using an organic solvent like hexane.
-
Separation: Separate the extracted lipids using thin-layer chromatography (TLC).
-
Quantification: Visualize the squalene band (e.g., with iodine vapor) and excise the corresponding silica. Quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) and calculate the inhibitor constant (Ki) using appropriate kinetic models.
Fluorescence-Based Squalene Synthase Assay
This high-throughput method monitors the consumption of NADPH, which is fluorescent, during the conversion of PSPP to squalene. A decrease in fluorescence intensity is proportional to enzyme activity.
Detailed Protocol:
-
Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing assay buffer, MgCl₂, FPP, and the squalene synthase enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control.
-
Initiation and Monitoring: Initiate the reaction by adding NADPH. Immediately begin monitoring the decrease in NADPH fluorescence (excitation ~340 nm, emission ~460 nm) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities from the rate of fluorescence decrease. Determine the IC₅₀ and Ki values by plotting the reaction rates against the inhibitor concentrations.
Conclusion and Future Directions
This compound is a formidable inhibitor of squalene synthase, acting through a competitive mechanism that mimics the enzyme's natural substrate and reaction intermediate. While precise inhibitory constants against squalene synthase remain to be definitively published, its potent nature is well-established. The detailed experimental protocols provided herein offer a robust framework for the further characterization of this compound and the discovery of novel squalene synthase inhibitors. Future research should focus on elucidating the specific binding interactions of this compound within the squalene synthase active site and confirming the potential for mechanism-based inactivation. Such studies will be invaluable for the rational design of next-generation therapeutics targeting cholesterol metabolism and fungal infections.
References
- 1. Zaragozic Acids [drugfuture.com]
- 2. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 3. Development of a radiometric spot-wash assay for squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 8. Zaragozic Acid A/Squalestatin S1 [chem-is-you.blogspot.com]
- 9. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Inhibition of mammalian squalene synthetase activity by zaragozic acid A is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Structure-Activity Relationship of Zaragozic Acid D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaragozic acids are a class of potent, naturally occurring inhibitors of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] Their unique and complex molecular architecture, characterized by a highly oxygenated 2,8-dioxobicyclo[3.2.1]octane core, has attracted significant interest from the scientific community.[1][4] Zaragozic acid D, along with its close analog zaragozic acid D2, has been isolated from the keratinophilic fungus Amauroascus niger.[2][5] Beyond their primary activity against squalene synthase, these compounds have also demonstrated inhibitory effects against Ras farnesyl-protein transferase, highlighting their potential as scaffolds for the development of novel therapeutics.[5] This document provides a comprehensive overview of the structure-activity relationship (SAR) of the this compound core, detailing the impact of structural modifications on biological activity, outlining key experimental protocols, and visualizing relevant biological and experimental workflows.
Core Structure and Mechanism of Action
The zaragozic acids all share a common 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core.[1][6] Variations in the 1-alkyl and 6-acyl side chains give rise to the different members of the family.[1][6] Their primary mechanism of action is the potent and competitive inhibition of squalene synthase, the enzyme that catalyzes the first committed step in sterol biosynthesis: the reductive dimerization of farnesyl pyrophosphate to form squalene.[2][7] By blocking this step, zaragozic acids effectively halt the downstream production of cholesterol.
Structure-Activity Relationship (SAR) Studies
While much of the detailed SAR work has been conducted on zaragozic acid A, the findings are largely applicable to this compound due to their shared core and the independent nature of the side chains in binding. The key determinants of activity are the nature of the 1-alkyl and 6-acyl side chains.
Table 1: Structure-Activity Relationship of Zaragozic Acid Analogs - C6 Acyl Side Chain Modifications
| Modification of C6 Acyl Side Chain | Relative Potency (Squalene Synthase Inhibition) | Key Observations |
| Simplification (e.g., octanoyl ester) | Decreased | Shorter, simpler acyl chains are detrimental to activity.[1] |
| Increased Linear Chain Length (up to tetradecanoyl) | Increased | Longer linear alkyl chains enhance in vitro activity.[1] |
| Addition of an ω-phenoxy group | Increased | A terminal phenoxy group improves activity more than a phenyl group.[1] |
| Carbamates, Ethers, and Carbonates | Similar to Esters | The ester linkage is not essential; other functionalities are tolerated.[1] |
Table 2: Structure-Activity Relationship of Zaragozic Acid Analogs - C1 Alkyl Side Chain Modifications
| Modification of C1 Alkyl Side Chain | Relative Potency (Squalene Synthase Inhibition) | Key Observations |
| Variation of the n-butanoyl analogue | No significant improvement in in vivo activity | Modifications to the C1 side chain have not led to enhanced oral activity in mice.[1] |
Table 3: Activity of Zaragozic Acids D and D2 against Farnesyl Transferase
| Compound | IC50 (nM) |
| This compound | 100[5] |
| Zaragozic Acid D2 | 100[5] |
| Zaragozic Acid A | Less potent than D and D2[5] |
| Zaragozic Acid B | Less potent than D and D2[5] |
Experimental Protocols
Synthesis of this compound Analogs
The total synthesis of zaragozic acids is a complex undertaking that has been approached through various strategies. A general workflow for the synthesis of analogs involves the following key stages:
A detailed synthetic protocol for the core structure is beyond the scope of this guide, but a representative example involves a controlled oligomerization of silyl glyoxylates to rapidly assemble the carbon skeleton.
Representative Coupling Step: The coupling of the synthesized side chains to the core often involves standard esterification or etherification reactions, depending on the desired linkage at the C6 position. For instance, an acyl side chain can be introduced by reacting the C6 hydroxyl group with an activated carboxylic acid (e.g., an acyl chloride or anhydride) in the presence of a suitable base.
Purification: Final compounds are typically purified using chromatographic techniques such as preparative reverse-phase high-performance liquid chromatography (HPLC).[8]
Squalene Synthase Inhibition Assay
The potency of this compound analogs is determined by their ability to inhibit the activity of squalene synthase. A common method for this is a radiometric assay.
Protocol Outline:
-
Enzyme Preparation: Squalene synthase is typically obtained from rat liver microsomes.
-
Reaction Mixture: A standard assay mixture contains:
-
Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Cofactors (10 mM NADPH, 5.5 mM MgCl2, 11 mM NaF)
-
Radiolabeled substrate: [4-¹⁴C]farnesyl pyrophosphate ([¹⁴C]FPP)
-
The test compound (this compound analog) at varying concentrations.
-
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme preparation and incubated at 30°C for a defined period (e.g., 20 minutes).[8]
-
Quenching and Extraction: The reaction is stopped, and the product, [¹⁴C]squalene, is extracted into an organic solvent.
-
Quantification: The amount of [¹⁴C]squalene produced is quantified by liquid scintillation counting.
-
IC50 Determination: The concentration of the analog that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the analog concentration.
Signaling Pathway and Mechanism of Action Visualization
This compound exerts its primary effect by inhibiting a key enzyme in the cholesterol biosynthesis pathway.
Conclusion
The this compound core represents a potent and versatile scaffold for the development of squalene synthase inhibitors. Structure-activity relationship studies have demonstrated that the biological activity is highly dependent on the nature of the C1 and C6 side chains. Specifically, long-chain derivatives at the C6 position tend to exhibit high in vitro potency. While modifications to the C1 side chain have yet to yield significant improvements in in vivo activity, the core structure remains a compelling starting point for the design of new therapeutic agents targeting cholesterol metabolism and potentially other pathways involving farnesyl pyrophosphate. Future research may focus on optimizing the pharmacokinetic properties of these potent inhibitors to enhance their clinical utility.
References
- 1. Structure-activity relationships of C1 and C6 side chains of zaragozic acid A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 3. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zaragozic Acids [drugfuture.com]
- 5. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
The Dioxabicyclo[3.2.1]octane Core of Zaragozic Acids: A Potent Inhibitor of Squalene Synthase
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The zaragozic acids, a family of fungal metabolites, have garnered significant attention in the scientific community due to their potent biological activity. Central to their function is a unique and highly oxygenated 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core. This intricate scaffold is the cornerstone of their ability to act as powerful, picomolar competitive inhibitors of squalene synthase, a critical enzyme in the sterol biosynthesis pathway. By targeting this enzyme, zaragozic acids effectively block the production of cholesterol in mammals and ergosterol in fungi, making them promising candidates for the development of both cholesterol-lowering and antifungal therapies. This technical guide provides an in-depth overview of the biological activity of the dioxabicyclo[3.2.1]octane core, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its study.
Mechanism of Action: Targeting a Key Step in Sterol Biosynthesis
The primary molecular target of the zaragozic acids is squalene synthase (SQS). This enzyme catalyzes the first committed step in sterol biosynthesis: the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. Zaragozic acids exert their inhibitory effect by binding to the active site of SQS, acting as a competitive inhibitor with respect to FPP. The unique tricyclic structure of the dioxabicyclo[3.2.1]octane core facilitates strong interactions within the enzyme's active site through a combination of hydrogen bonds and hydrophobic interactions, effectively disrupting the catalytic cycle. This inhibition leads to a reduction in squalene synthesis and a subsequent decrease in the downstream production of cholesterol.
Signaling Pathway: Cholesterol Biosynthesis
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by the zaragozic acid core.
Quantitative Analysis of Squalene Synthase Inhibition
The inhibitory potency of the zaragozic acid core and its derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The following tables summarize key quantitative data for several zaragozic acids.
| Compound | Target Enzyme | Ki (pM) | IC50 | Source |
| Zaragozic Acid A | Rat Liver Squalene Synthase | 78 | ||
| Zaragozic Acid B | Rat Liver Squalene Synthase | 29 | ||
| Zaragozic Acid C | Rat Liver Squalene Synthase | 45 | ||
| Zaragozic Acid A (Squalestatin S1) | Human Squalene Synthase | 0.7-1.2 nM | ||
| Zaragozic Acid A | Hep G2 Cells (Cholesterol Synthesis) | 6 µM | ||
| Zaragozic Acid B | Hep G2 Cells (Cholesterol Synthesis) | 0.6 µM | ||
| Zaragozic Acid C | Hep G2 Cells (Cholesterol Synthesis) | 4 µM | ||
| Zaragozic Acid D | Bovine Farnesyl-Protein Transferase | 100 nM | ||
| Zaragozic Acid D2 | Bovine Farnesyl-Protein Transferase | 100 nM |
Experimental Protocols
Squalene Synthase Inhibition Assay
This protocol is adapted from the method described by Bergstrom et al. in PNAS (1993).
Objective: To determine the inhibitory activity of zaragozic acids on squalene synthase.
Materials:
-
Rat liver microsomes (as a source of squalene synthase)
-
[4-¹⁴C]Farnesyl pyrophosphate ([¹⁴C]FPP)
-
Zaragozic acid derivatives
-
Assay Buffer: 50 mM HEPES, 10 mM NADPH, 11 mM NaF, 5.5 mM MgCl₂
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of the zaragozic acid derivative.
-
Add rat liver microsomes to the reaction mixture.
-
Initiate the reaction by adding [¹⁴C]FPP.
-
Incubate the reaction mixture at 30°C for 20 minutes.
-
Stop the reaction by adding a suitable quenching agent (e.g., a strong base).
-
Extract the lipid-soluble products, including [¹⁴C]squalene, using an organic solvent (e.g., hexane).
-
Quantify the amount of [¹⁴C]squalene formed using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the amount of [¹⁴C]squalene formed in the presence of the inhibitor to that in a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow: Squalene Synthase Inhibition Assay
Synthesis of the Dioxabicyclo[3.2.1]octane Core
The total synthesis of zaragozic acids is a complex, multi-step process. The following provides a conceptual overview of a key strategy for constructing the core structure, as has been reviewed and implemented by various research groups.
Key Strategy: Convergent Synthesis
Many synthetic routes to the zaragozic acid core employ a convergent strategy, where key fragments of the molecule are synthesized independently and then combined. A common approach involves the following conceptual steps:
-
Asymmetric Dihydroxylation: A crucial step is the stereocontrolled introduction of multiple hydroxyl groups. The Sharpless asymmetric dihydroxylation is a powerful tool used to establish the stereochemistry of the contiguous stereocenters in the core.
-
Formation of the Bicyclic Ketal: An acid-catalyzed internal ketalization is often employed to construct the characteristic 2,8-dioxabicyclo[3.2.1]octane ring system from a linear precursor.
-
Side Chain Installation: The C1-alkyl and C6-acyl side chains are typically introduced through reactions such as organometallic additions or esterifications.
Logical Relationship: Key Steps in Core Synthesis
Conclusion
The dioxabicyclo[3.2.1]octane core of the zaragozic acids represents a remarkable natural product scaffold with potent and specific biological activity. Its ability to inhibit squalene synthase at picomolar concentrations underscores its potential as a lead structure for the development of new therapeutics for hypercholesterolemia and fungal infections. The detailed understanding of its mechanism of action, supported by quantitative inhibitory data and established experimental protocols, provides a solid foundation for further research and development in this area. The complex and challenging synthesis of this core continues to inspire innovation in synthetic organic chemistry. For researchers, scientists, and drug development professionals, the zaragozic acid core remains a compelling target with significant therapeutic promise.
Off-Target Effects of Zaragozic Acid D on Ras Farnesyl-Protein Transferase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaragozic Acid D, a potent, naturally derived inhibitor of squalene synthase, plays a critical role in the cholesterol biosynthesis pathway. While its primary mechanism of action is well-established, this technical guide delves into its off-target effects, specifically its inhibitory activity against Ras farnesyl-protein transferase (FPTase). Understanding these off-target interactions is crucial for a comprehensive assessment of this compound's pharmacological profile and for the development of more selective therapeutic agents. This document provides a detailed overview of the quantitative data, experimental protocols for assessing enzyme activity, and relevant signaling pathways to facilitate further research and drug development in this area.
Introduction
Zaragozic acids are a family of fungal metabolites recognized for their potent inhibition of squalene synthase, the enzyme that catalyzes the first committed step in sterol biosynthesis.[1][2][3] This inhibition effectively lowers cholesterol levels.[1] this compound, a member of this family, has demonstrated significant activity against this primary target. However, like many pharmacological agents, it exhibits effects on other cellular enzymes. Notably, this compound and its analogue Zaragozic Acid D2 have been shown to inhibit Ras farnesyl-protein transferase (FPTase), an enzyme crucial for the post-translational modification and function of Ras proteins.[4][5] Ras proteins are key components of signaling pathways that regulate cell growth, differentiation, and survival; their aberrant activation is a hallmark of many cancers. This guide provides an in-depth analysis of the off-target effects of this compound on FPTase, presenting key data and methodologies for its characterization.
Quantitative Data: On-Target vs. Off-Target Inhibition
The inhibitory potency of this compound and related compounds against its primary target, squalene synthase, and its off-target, Ras farnesyl-protein transferase, is summarized below. The data highlights the significantly higher potency against squalene synthase.
| Compound | Target Enzyme | Parameter | Value | Reference |
| This compound | Ras Farnesyl-Protein Transferase | IC50 | 100 nM | [1][4] |
| Zaragozic Acid D2 | Ras Farnesyl-Protein Transferase | IC50 | 100 nM | [5] |
| Zaragozic Acid A | Squalene Synthase | Ki | 78 pM | [2] |
| Zaragozic Acid B | Squalene Synthase | Ki | 29 pM | [2] |
| Zaragozic Acid C | Squalene Synthase | Ki | 45 pM | [2] |
Signaling Pathways
Cholesterol Biosynthesis Pathway and Squalene Synthase Inhibition
This compound's primary mechanism of action is the competitive inhibition of squalene synthase, which blocks the conversion of farnesyl pyrophosphate (FPP) to squalene. This is a critical step in the cholesterol biosynthesis pathway.
References
- 1. Document: Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase. (CHEMBL1147394) - ChEMBL [ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Antifungal properties of Zaragozic Acid D against specific pathogens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaragozic acids are a class of potent, naturally occurring inhibitors of squalene synthase, a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3] This technical guide focuses on Zaragozic Acid D, a member of this family isolated from the keratinophilic fungus Amauroascus niger.[4] It serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the antifungal properties, mechanism of action, and relevant experimental protocols for the study of this compound. While specific quantitative antifungal data for this compound against key pathogens is not widely available in the reviewed literature, this guide provides a framework for its evaluation based on established methodologies and data from closely related compounds.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal activity of this compound stems from its potent and highly specific inhibition of squalene synthase (Erg9).[2][3] This enzyme catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[4] In fungi, the end product of this pathway is ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity, integrity, and the function of membrane-bound proteins.
By inhibiting squalene synthase, this compound effectively blocks the production of ergosterol. This disruption of the cell membrane leads to increased permeability, leakage of cellular contents, and ultimately, fungal cell death, indicating a fungicidal mode of action.[3]
Signaling Pathway: Fungal Ergosterol Biosynthesis
The following diagram illustrates the fungal ergosterol biosynthesis pathway, highlighting the point of inhibition by this compound.
Quantitative Antifungal Activity
The following table summarizes the available quantitative data for Zaragozic Acid B against Candida albicans and serves as an illustrative example. Researchers are encouraged to perform specific MIC testing for this compound against their pathogens of interest.
| Compound | Pathogen | MIC (µM) | Reference |
| Zaragozic Acid B | Candida albicans A72 | ~0.5 | [5] |
Note: The referenced study for Zaragozic Acid B utilized a broth dilution method in a glucose-phosphate-proline medium.[5]
Experimental Protocols
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing and provide a standardized framework for evaluating the in vitro activity of this compound.
Broth Microdilution Method for Yeasts (e.g., Candida albicans, Cryptococcus neoformans)
This method is adapted from the CLSI M27 guidelines.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast pathogens.
Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO, and diluted in RPMI 1640 medium)
-
96-well U-bottom microtiter plates
-
RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Yeast inoculum, standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C)
Workflow Diagram:
References
- 1. Inhibitory activity to protein prenylation and antifungal activity of zaragozic acid D3, a potent inhibitor of squalene synthase produced by the fungus, Mollisia sp. SANK 10294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 5. Farnesol Biosynthesis in Candida albicans: Cellular Response to Sterol Inhibition by Zaragozic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Zaragozic Acid D in Ergosterol Biosynthesis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergosterol is an essential sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2][3] Its biosynthesis pathway is a prime target for antifungal drug development due to its absence in mammalian cells, which utilize cholesterol instead.[2] The zaragozic acids are a family of potent, naturally occurring inhibitors of ergosterol biosynthesis, first isolated from fungal cultures.[4][5][6] These compounds, characterized by a unique 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core, have demonstrated significant fungicidal activity.[4][5] This guide focuses specifically on Zaragozic Acid D, detailing its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.
Mechanism of Action: Targeting Squalene Synthase
This compound exerts its antifungal effect by potently and competitively inhibiting squalene synthase (farnesyl-diphosphate farnesyltransferase), a critical enzyme in the ergosterol biosynthesis pathway.[7][8] Squalene synthase catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[8][9] By inhibiting this enzyme, this compound effectively blocks the production of ergosterol, leading to the accumulation of upstream precursors and ultimately disrupting fungal cell membrane integrity and function, resulting in cell death.[10]
The following diagram illustrates the position of squalene synthase in the ergosterol biosynthesis pathway and the inhibitory action of this compound.
Caption: Inhibition of Squalene Synthase by this compound in the Ergosterol Biosynthesis Pathway.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its analogues has been quantified through the determination of their half-maximal inhibitory concentrations (IC50) against target enzymes and their minimum inhibitory concentrations (MIC) against various fungal species.
| Compound | Target Enzyme | IC50 Value | Reference(s) |
| This compound | Squalene Synthase | Potent Inhibitor | [1] |
| This compound | Farnesyl-Protein Transferase (bovine) | 100 nM | [1][4] |
| Zaragozic Acid D2 | Squalene Synthase | 2 nM | |
| Zaragozic Acid D2 | Ras Farnesyl-Protein Transferase | 100 nM | |
| Zaragozic Acid D3 | Farnesyl-Protein Transferase | 0.60 µM | [11] |
| Compound | Fungal Species | MIC Value | Reference(s) |
| Zaragozic Acid B | Candida albicans | ~0.5 µM | [11] |
Experimental Protocols
Squalene Synthase Inhibition Assay
This protocol outlines the determination of the inhibitory activity of this compound against squalene synthase, typically sourced from rat liver microsomes.
a) Preparation of Rat Liver Microsomes
-
Fast male Wistar rats overnight and sacrifice by cervical dislocation under anesthesia.
-
Immediately excise the liver and perfuse with ice-cold saline.
-
Homogenize the liver tissue in a cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to remove cell debris and nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., phosphate buffer pH 7.4) and determine the protein concentration using a standard method like the Lowry assay.
-
Store the microsomal preparation at -80°C until use.
b) Enzyme Inhibition Assay
This assay measures the conversion of radiolabeled farnesyl pyrophosphate ([¹⁴C]FPP) to [¹⁴C]squalene.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
50 mM HEPES buffer (pH 7.5)
-
10 mM NADPH
-
11 mM NaF
-
5.5 mM MgCl₂
-
[¹⁴C]FPP (e.g., 5 µM)
-
1 mg/mL squalene (as a carrier)
-
Varying concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO)
-
Rat liver microsomes (e.g., 2.2 µg of protein)
-
-
Incubation: Initiate the reaction by adding the microsomal protein. Incubate the mixture at 30°C for 20 minutes.
-
Extraction: Stop the reaction by adding an organic solvent (e.g., hexane or a mixture of chloroform and methanol). Vortex thoroughly to extract the lipids, including the [¹⁴C]squalene.
-
Separation and Quantification: Centrifuge to separate the phases. Transfer the organic phase to a new tube and evaporate the solvent. Resuspend the lipid extract in a small volume of a suitable solvent. Spot the extract onto a thin-layer chromatography (TLC) plate and develop the plate to separate squalene from other components.
-
Data Analysis: Visualize and quantify the amount of [¹⁴C]squalene using a phosphorimager or by scraping the corresponding band and performing liquid scintillation counting. Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for the preparation of rat liver microsomes and the subsequent squalene synthase inhibition assay.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline or RPMI 1640 medium, adjusting the cell density to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL).
-
Drug Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using RPMI 1640 medium. The final concentration range should be sufficient to determine the MIC.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the optical density using a microplate reader.
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Conclusion
This compound is a potent inhibitor of squalene synthase, a key enzyme in the fungal ergosterol biosynthesis pathway. Its ability to disrupt this essential process makes it a valuable lead compound for the development of novel antifungal agents. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other squalene synthase inhibitors, facilitating further research into their therapeutic potential. The quantitative data presented underscore the high potency of this class of molecules, encouraging further exploration and optimization for clinical applications.
References
- 1. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory activity to protein prenylation and antifungal activity of zaragozic acid D3, a potent inhibitor of squalene synthase produced by the fungus, Mollisia sp. SANK 10294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 6. proteopedia.org [proteopedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of Squalene from Farnesyl Diphosphate in Bacteria: Three Steps Catalyzed by Three Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Farnesol Biosynthesis in Candida albicans: Cellular Response to Sterol Inhibition by Zaragozic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays: Evaluating the Efficacy of Zaragozic Acid D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of Zaragozic Acid D, a potent inhibitor of squalene synthase, using the human liver carcinoma cell line HepG2 and neuroblastoma cell lines.
Introduction
Zaragozic acids are a class of fungal metabolites that act as powerful inhibitors of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1] By blocking this enzyme, this compound disrupts the production of cholesterol, a vital component of cell membranes and a precursor for various signaling molecules.[2] Cancer cells often exhibit upregulated cholesterol biosynthesis to support rapid proliferation and membrane synthesis, making this pathway an attractive target for anticancer therapies.[3][4]
This document outlines cell-based assays to determine the efficacy of this compound in two relevant cancer cell line models:
-
HepG2 cells: A human hepatocellular carcinoma cell line that is a well-established model for studying liver metabolism, including cholesterol biosynthesis.[5]
-
Neuroblastoma cells: A pediatric cancer of the sympathetic nervous system. Altered cholesterol metabolism has been implicated in the pathology of neuroblastoma.[6]
Data Presentation
| Compound | Target Enzyme | Cell Line/System | Efficacy Metric | Value | Reference |
| This compound | Farnesyl-Protein Transferase | Bovine | IC50 | 100 nM | [7] |
| Zaragozic Acid D2 | Farnesyl-Protein Transferase | Bovine | IC50 | 100 nM | [7] |
| Zaragozic Acid A | Squalene Synthase | Rat Liver | Ki | 78 pM | [5] |
| Zaragozic Acid B | Squalene Synthase | Rat Liver | Ki | 29 pM | [5] |
| Zaragozic Acid C | Squalene Synthase | Rat Liver | Ki | 45 pM | [5] |
| Zaragozic Acid | Squalene Synthase | Human Neuroblastoma Cells | Effect | Stimulates α-secretase activity at 50 µM | [6] |
| Zaragozic Acids | Cholesterol Synthesis | HepG2 Cells | Effect | Inhibition of cholesterol synthesis | [5] |
Signaling Pathways and Experimental Workflow
Cholesterol Biosynthesis Pathway and Inhibition by this compound
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by this compound.
Caption: Inhibition of Squalene Synthase by this compound.
General Experimental Workflow for Cell Viability Assay
This diagram outlines the general workflow for assessing the cytotoxicity of this compound.
Caption: Workflow for Cell Viability Assay.
Experimental Protocols
Cell Culture of HepG2 Cells
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and re-plate the cells at a suitable density.
Cell Culture of Neuroblastoma Cells (e.g., SH-SY5Y)
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y, ATCC® CRL-2266™)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells by washing with PBS, detaching with Trypsin-EDTA, and re-plating.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
HepG2 or neuroblastoma cells
-
This compound
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 or neuroblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of this compound that inhibits cell viability by 50%, by plotting a dose-response curve.
Cholesterol Synthesis Inhibition Assay in HepG2 Cells
This assay measures the de novo synthesis of cholesterol from a radiolabeled precursor.
Materials:
-
HepG2 cells
-
[¹⁴C]-Acetate
-
This compound
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) system
-
Scintillation counter
Protocol:
-
Cell Culture and Treatment: Plate HepG2 cells and allow them to adhere. Treat the cells with various concentrations of this compound for a predetermined time.
-
Radiolabeling: Add [¹⁴C]-Acetate to the culture medium and incubate for a few hours to allow for its incorporation into newly synthesized lipids.
-
Lipid Extraction: Wash the cells and extract the total lipids using an appropriate solvent system.
-
Lipid Separation: Separate the different lipid species, including cholesterol, by TLC.
-
Quantification: Scrape the cholesterol spot from the TLC plate and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Compare the amount of radiolabeled cholesterol in treated cells to that in control cells to determine the extent of inhibition of cholesterol synthesis.
Conclusion
The provided protocols offer a framework for evaluating the efficacy of this compound in HepG2 and neuroblastoma cell lines. By assessing its impact on cell viability and its primary mechanism of action—the inhibition of cholesterol synthesis—researchers can gain valuable insights into its potential as a therapeutic agent for cancers with dysregulated lipid metabolism. Further investigation into the downstream signaling effects of squalene synthase inhibition will provide a more comprehensive understanding of the anti-cancer properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of mammalian squalene synthetase activity by zaragozic acid A is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 7. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: HPLC Analysis and Purification of Zaragozic Acid D
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the analysis and purification of Zaragozic Acid D using High-Performance Liquid Chromatography (HPLC). The protocols are based on established methods for the analysis of other members of the Zaragozic Acid family (A, B, and C) and are intended to serve as a robust starting point for method development and validation for this compound.
Introduction
Zaragozic acids are a family of fungal metabolites that are potent inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] this compound, along with its analogue D2, has been isolated from the keratinophilic fungus Amauroascus niger.[4][5] Like other members of this family, this compound is a subject of interest for its potential as a cholesterol-lowering agent. Structurally, all zaragozic acids share a unique and complex 4,8-dioxabicyclo[3.2.1]octane core but differ in their 1-alkyl and 6-acyl side chains.[2][4] This structural similarity allows for the adaptation of analytical and preparative HPLC methods across the different analogues.
Accurate and efficient analysis and purification of this compound are crucial for pre-clinical and clinical development, enabling precise quantification, impurity profiling, and the isolation of high-purity material for further studies. This application note details both analytical and preparative reversed-phase HPLC (RP-HPLC) methods suitable for this compound.
Physicochemical Properties and Detection
While specific physicochemical data for this compound is not extensively published, the general properties of Zaragozic Acids can guide method development. They are acidic compounds, and their solubility is often limited in neutral aqueous solutions. The use of organic solvents or basic aqueous solutions can improve solubility for sample preparation.
Analytical HPLC Method
This method is designed for the quantitative analysis of this compound, providing information on purity, concentration, and the presence of related impurities. The following protocol is adapted from a successful method for the separation of Zaragozic Acids A, B, and C.[7]
Experimental Protocol: Analytical RP-HPLC
| Parameter | Condition |
| Column | C8, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 60% A : 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (approx. 25 °C) |
| Detection Wavelength | 210 nm or 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Methanol or Acetonitrile |
Expected Performance:
Based on the analysis of Zaragozic Acids A, B, and C under similar conditions, a retention time for this compound can be expected in the range of 10-25 minutes.[7] The exact retention time will depend on the specific side chains of this compound and may require slight adjustments to the mobile phase composition for optimal resolution.
Preparative HPLC Method
This method is designed for the purification of this compound from crude extracts or synthetic reaction mixtures to obtain high-purity material for biological assays and other applications. The following protocol is adapted from a method used for the purification of Zaragozic Acid A.[7]
Experimental Protocol: Preparative RP-HPLC
| Parameter | Condition |
| Column | C18, 10 µm, 20 x 250 mm |
| Mobile Phase A | 10 mM Phosphoric Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic |
| Composition | 20% A : 80% B |
| Flow Rate | 15 mL/min (This should be scaled appropriately based on column dimensions) |
| Column Temperature | Ambient (approx. 25 °C) |
| Detection Wavelength | 210 nm or 254 nm |
| Sample Loading | Dependent on the purity of the starting material and column capacity. |
| Fraction Collection | Peak-based |
Post-Purification Processing:
Fractions containing the purified this compound can be pooled. As the mobile phase contains a non-volatile acid (phosphoric acid), a subsequent desalting step may be necessary. This can be achieved by solid-phase extraction (SPE) or by evaporating the organic solvent and performing a liquid-liquid extraction.
Method Development and Validation Considerations
It is crucial to validate the proposed HPLC methods for their intended use with this compound. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Workflow Diagrams
Caption: Experimental workflow for the analytical HPLC of this compound.
Caption: Workflow for the preparative HPLC purification of this compound.
Conclusion
The HPLC methods outlined in this application note provide a solid foundation for the analysis and purification of this compound. By leveraging the established protocols for other Zaragozic Acid analogues, researchers can efficiently develop and validate robust methods tailored to their specific needs. The successful implementation of these methods will be instrumental in advancing the research and development of this compound as a potential therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 5. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioinfopublication.org [bioinfopublication.org]
- 7. pnas.org [pnas.org]
Application Notes and Protocols for the Characterization of Zaragozic Acid D using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaragozic acids are a family of fungal metabolites that have garnered significant attention due to their potent inhibitory activity against squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Zaragozic Acid D, isolated from the keratinophilic fungus Amauroascus niger, is a member of this family and shares a complex and highly oxygenated 2,8-dioxabicyclo[3.2.1]octane core structure with other zaragozic acids.[3][4] Its intricate architecture, featuring multiple stereocenters and functional groups, necessitates sophisticated analytical techniques for comprehensive characterization. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful tools in natural product chemistry.
Structural Elucidation Strategy
The structural characterization of this compound relies on a synergistic approach combining mass spectrometry to determine the molecular formula and NMR spectroscopy to elucidate the complex stereochemistry and connectivity of the molecule. High-resolution mass spectrometry (HR-MS) provides the accurate mass of the molecule, from which the elemental composition can be deduced. Tandem mass spectrometry (MS/MS) experiments offer insights into the fragmentation patterns, helping to identify key structural motifs and side chains.
Quantitative Data Summary
Due to the lack of publicly available, specific quantitative NMR and MS data for this compound, the following tables are based on the closely related and well-characterized Zaragozic Acids A, B, and C.[5] The data for the core structure of this compound is expected to be highly comparable. The key differences will be observed in the chemical shifts corresponding to the unique side chains of this compound.
Table 1: ¹³C NMR Chemical Shifts (ppm) for the Core Structure of Zaragozic Acids A, B, and C in C²H₃O²H [5]
| Carbon | Zaragozic Acid A (s) | Zaragozic Acid B (s) | Zaragozic Acid C (s) | Expected for this compound |
| C1 | 106.9 | 107.5 | 107.2 | ~107 |
| C3 | 76.8 | 76.7 | 76.6 | ~77 |
| C4 | 75.8 | 75.7 | 75.6 | ~76 |
| C5 | 91.3 | 91.1 | 90.9 | ~91 |
| C6 | 81.3 | 81.0 | 81.1 | ~81 |
| C7 | 82.7 | 82.0 | 82.1 | ~82 |
| C8 | 170.3 | 170.3 | 170.1 | ~170 |
| C9 | 172.7 | 172.6 | 172.4 | ~173 |
| C10 | 168.7 | 168.6 | 168.5 | ~169 |
Data recorded on a Varian XL300 NMR spectrometer with the solvent peak at 49.0 ppm as an internal reference. Multiplicities are indicated by s (singlet) and d (doublet).[5]
Table 2: ¹H NMR Chemical Shifts (ppm) for the Core Structure of Zaragozic Acids A, B, and C in C²H₃O²H [5]
| Proton | Zaragozic Acid A | Zaragozic Acid B | Zaragozic Acid C | Expected for this compound |
| H-3 | 5.26 (s) | 5.25 (s) | 5.24 (s) | ~5.2-5.3 (s) |
| H-6 | 6.30 (d, J=2) | 6.27 (d, J=2) | 6.23 (d, J=2) | ~6.2-6.3 (d) |
| H-7 | 4.03 (d, J=2) | 4.06 (d, J=2) | 4.03 (d, J=2) | ~4.0-4.1 (d) |
NMR data were recorded on a Varian XL300 NMR spectrometer with the solvent peak at δ 3.30 as an internal reference. Multiplicities are indicated by s (singlet) and d (doublet).[5]
Table 3: High-Resolution Mass Spectrometry Data for Zaragozic Acids A, B, and C [5]
| Compound | Molecular Formula | Calculated Mr | Observed [M+H]⁺ (FAB-MS) |
| Zaragozic Acid A | C₃₅H₄₆O₁₄ | 690 | 691 |
| Zaragozic Acid B | C₃₉H₅₄O₁₃ | 730 | 731 |
| Zaragozic Acid C | C₄₀H₅₀O₁₄ | 754 | 755 |
Experimental Protocols
I. Sample Preparation
-
Extraction and Purification: this compound is typically isolated from the fermentation broth of Amauroascus niger. A general procedure involves extraction with a polar organic solvent such as methanol or ethyl acetate.[3] The crude extract is then subjected to a series of chromatographic steps, including solid-phase extraction (e.g., on HP-20 resin), anion-exchange chromatography, and finally, purification by high-performance liquid chromatography (HPLC) to yield the pure compound.[5]
-
Sample Preparation for NMR:
-
Weigh approximately 1-5 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or acetone-d₆). The choice of solvent may depend on the solubility of the specific zaragozic acid and the desired resolution of exchangeable proton signals.
-
Transfer the solution to a 5 mm NMR tube.
-
For optimal results, especially for 2D NMR experiments, ensure the sample is free of particulate matter by filtering through a small plug of glass wool or a syringe filter.
-
-
Sample Preparation for Mass Spectrometry:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
For High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode).
-
II. NMR Spectroscopy Protocol
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution, which is crucial for resolving the complex spin systems of this compound.
1. ¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
2. ¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more, as ¹³C has a low natural abundance.
3. 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and trace out the connectivity of the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different spin systems and assigning quaternary carbons.
III. Mass Spectrometry Protocol
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a UHPLC system is ideal for the analysis of this compound.
1. Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating this compound from any remaining impurities.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 15-20 minutes to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
2. Mass Spectrometry (HR-ESI-MS):
-
Ionization Mode: Both positive (ESI+) and negative (ESI-) ion modes should be tested to determine the optimal ionization efficiency for this compound. Given the presence of multiple carboxylic acid groups, negative ion mode is often very effective.
-
Mass Range: m/z 100-1500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 300-400 °C.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain comprehensive fragmentation data.
Visualizations
Caption: NMR experimental workflow for this compound characterization.
Caption: Mass spectrometry workflow for this compound analysis.
Caption: Logical flow for the structure elucidation of this compound.
References
- 1. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for In Vivo Administration of Zaragozic Acid D in Mouse Models of Hypercholesterolemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaragozic acids are a class of potent, naturally derived inhibitors of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] By targeting this enzyme, Zaragozic Acid D presents a promising therapeutic avenue for the management of hypercholesterolemia. Squalene synthase catalyzes the first committed step in sterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate to squalene.[5] Its inhibition leads to a reduction in de novo cholesterol synthesis. This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models of hypercholesterolemia, designed to assist researchers in the preclinical evaluation of this compound. While specific in vivo data for this compound is limited in publicly available literature, this guide incorporates data from closely related compounds, such as Zaragozic Acid A, to provide a framework for experimental design and data interpretation.
Mechanism of Action of this compound
This compound acts as a potent competitive inhibitor of the enzyme squalene synthase. This enzyme is a key regulator in the cholesterol biosynthesis pathway. By inhibiting squalene synthase, this compound effectively blocks the production of squalene and all subsequent sterol metabolites, leading to a reduction in cellular and plasma cholesterol levels.[1][2][3][4]
Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.
Data Presentation
Table 1: Effect of this compound on Plasma Lipid Profile in Hypercholesterolemic Mice
| Treatment Group | Dose (mg/kg) | n | Baseline Total Cholesterol (mg/dL) | Final Total Cholesterol (mg/dL) | % Change in Total Cholesterol | Final LDL-C (mg/dL) | Final HDL-C (mg/dL) | Final Triglycerides (mg/dL) |
| Vehicle Control | - | Data | Data | Data | Data | Data | Data | |
| This compound | X | Data | Data | Data | Data | Data | Data | |
| This compound | Y | Data | Data | Data | Data | Data | Data | |
| This compound | Z | Data | Data | Data | Data | Data | Data | |
| Positive Control | - | Data | Data | Data | Data | Data | Data |
Table 2: Biometric and Safety Data for Mice Treated with this compound
| Treatment Group | Dose (mg/kg) | n | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (g) | Liver Weight (g) | ALT (U/L) | AST (U/L) |
| Vehicle Control | - | Data | Data | Data | Data | Data | Data | |
| This compound | X | Data | Data | Data | Data | Data | Data | |
| This compound | Y | Data | Data | Data | Data | Data | Data | |
| This compound | Z | Data | Data | Data | Data | Data | Data | |
| Positive Control | - | Data | Data | Data | Data | Data | Data |
Experimental Protocols
Hypercholesterolemic Mouse Model
A common method to induce hypercholesterolemia in mice is through a high-fat, high-cholesterol diet.
-
Animal Strain: C57BL/6J or LDL receptor-deficient (LDLr-/-) mice are commonly used.
-
Diet: A diet consisting of 21% fat and 0.15-1.25% cholesterol (Western-type diet) is effective in inducing hypercholesterolemia.
-
Induction Period: Mice are typically fed the high-fat diet for 8-12 weeks to establish a hypercholesterolemic phenotype prior to treatment.
Preparation and Administration of this compound
-
Formulation: this compound can be formulated for oral administration. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in water. The compound should be uniformly suspended before each administration.
-
Dosage: Based on the potency of related compounds, a starting dose range of 1 to 50 mg/kg body weight can be explored.
-
Administration: Oral gavage is a precise method for delivering a specific dose. The volume should not exceed 10 mL/kg body weight. Voluntary oral administration in a palatable jelly can also be considered to minimize stress.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in mice.
Blood and Tissue Collection and Analysis
-
Blood Collection: Blood samples can be collected via the tail vein or retro-orbital sinus at baseline and at the end of the study. Plasma should be separated by centrifugation for lipid analysis.
-
Lipid Analysis: Total cholesterol, LDL-C, HDL-C, and triglycerides can be measured using commercially available enzymatic assay kits.
-
Tissue Collection: At the end of the study, mice should be euthanized, and tissues such as the liver can be collected for histopathological analysis and to assess for any potential toxicity. Liver function enzymes (ALT, AST) in the plasma should also be measured.
Conclusion
This compound holds significant potential as a cholesterol-lowering agent due to its targeted inhibition of squalene synthase. The protocols and data presentation formats provided herein offer a structured approach for the in vivo evaluation of this compound in hypercholesterolemic mouse models. Careful experimental design and detailed data collection will be crucial in elucidating the therapeutic efficacy and safety profile of this promising compound.
References
- 1. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioinfopublication.org [bioinfopublication.org]
Application Notes and Protocols for Testing Zaragozic Acid D in Primate Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaragozic acids are a class of potent, naturally occurring inhibitors of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1] By targeting this enzyme, Zaragozic Acid D offers a promising mechanism for lowering plasma cholesterol levels, a key strategy in the management of hypercholesterolemia and the prevention of atherosclerotic cardiovascular disease. Non-human primates are highly relevant models for studying lipid metabolism and the efficacy of cholesterol-lowering drugs due to their physiological similarities to humans.[1] This document provides a detailed protocol for the preclinical evaluation of this compound in a non-human primate model of diet-induced hyperlipidemia.
Mechanism of Action: Cholesterol Biosynthesis Pathway
This compound exerts its cholesterol-lowering effects by inhibiting squalene synthase, which catalyzes the first committed step in cholesterol synthesis. This blockade leads to a reduction in the endogenous production of cholesterol.
Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of this compound on squalene synthase.
Experimental Protocol
This protocol is designed for a comprehensive evaluation of the efficacy and safety of this compound in a diet-induced hyperlipidemic non-human primate model.
Animal Model
-
Species: Cynomolgus monkeys (Macaca fascicularis) or Rhesus monkeys (Macaca mulatta).
-
Age: Young adult to adult (3-8 years).
-
Sex: Both males and females should be included, with balanced representation in each group.
-
Health Status: Animals must be healthy, free of common primate pathogens, and acclimated to the facility for at least 4 weeks prior to the study.
-
Housing: Single housing in stainless steel cages in a climate-controlled environment (20-26°C, 40-70% humidity, 12-hour light/dark cycle).
-
Diet:
-
Induction Phase: A high-fat, high-cholesterol diet will be provided to induce hyperlipidemia. The diet should be formulated to mimic a Western-style diet.
-
Treatment Phase: Animals will continue on the atherogenic diet.
-
-
Ethical Considerations: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in compliance with the Guide for the Care and Use of Laboratory Animals.
Experimental Design
A randomized, placebo-controlled study design is recommended.
-
Group 1: Vehicle Control (n=6-8): Receives the vehicle used for this compound formulation.
-
Group 2: Low-Dose this compound (n=6-8): Receives a low dose of this compound. A starting point could be extrapolated from murine data (e.g., 0.5-1.0 mg/kg).
-
Group 3: High-Dose this compound (n=6-8): Receives a high dose of this compound (e.g., 2.0-5.0 mg/kg).
-
Duration: The treatment period should be a minimum of 4 weeks to allow for significant changes in lipid profiles.
Drug Formulation and Administration
-
Formulation: this compound has limited aqueous solubility. A suitable formulation for intravenous (IV) or oral (PO) administration should be developed.
-
For IV administration: Consider solubilizing this compound in a vehicle such as a mixture of DMSO, and saline. The final concentration of DMSO should be minimized.
-
For PO administration: The compound can be suspended in a vehicle like 0.5% methylcellulose.
-
-
Administration:
-
Route: Intravenous infusion or oral gavage.
-
Frequency: Once daily.
-
Experimental Workflow
Caption: Experimental workflow for the preclinical evaluation of this compound in primates.
Efficacy Endpoints
Blood samples will be collected at baseline (Week 0) and at Weeks 1, 2, and 4 of the treatment period. Fasting blood samples (overnight fast) should be collected.
-
Parameters to be measured:
-
Total Cholesterol (TC)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Low-Density Lipoprotein Cholesterol (LDL-C)
-
Triglycerides (TG)
-
Very-Low-Density Lipoprotein Cholesterol (VLDL-C)
-
-
Methodology: Automated enzymatic assays using a clinical chemistry analyzer.
Table 1: Lipid Profile Data
| Treatment Group | Time Point | TC (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) | TG (mg/dL) | VLDL-C (mg/dL) |
|---|---|---|---|---|---|---|
| Vehicle Control | Baseline | |||||
| Week 1 | ||||||
| Week 2 | ||||||
| Week 4 | ||||||
| Low-Dose ZAD | Baseline | |||||
| Week 1 | ||||||
| Week 2 | ||||||
| Week 4 | ||||||
| High-Dose ZAD | Baseline | |||||
| Week 1 | ||||||
| Week 2 |
| | Week 4 | | | | | |
Safety and Tolerability Assessment
Animals should be observed daily for any signs of toxicity, including changes in appetite, activity level, and grooming behavior.
Body weight should be recorded weekly.
Blood samples collected for lipid analysis will also be used to assess liver function.
-
Parameters to be measured:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Alkaline Phosphatase (ALP)
-
Total Bilirubin
-
-
Methodology: Automated enzymatic assays using a clinical chemistry analyzer.
Table 2: Liver Function Test Data
| Treatment Group | Time Point | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
|---|---|---|---|---|---|
| Vehicle Control | Baseline | ||||
| Week 4 | |||||
| Low-Dose ZAD | Baseline | ||||
| Week 4 | |||||
| High-Dose ZAD | Baseline |
| | Week 4 | | | | |
At the end of the study, a full necropsy will be performed. Liver tissue will be collected for histopathological examination.
-
Procedure:
-
Collect liver tissue samples and fix them in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin.
-
Section the paraffin blocks (4-5 µm thickness).
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist will examine the slides for any signs of hepatotoxicity (e.g., necrosis, inflammation, steatosis).
-
Table 3: Summary of Histopathological Findings
| Treatment Group | Animal ID | Liver Histopathology Observations |
|---|---|---|
| Vehicle Control | ||
| Low-Dose ZAD |
| High-Dose ZAD | | |
Data Analysis
All quantitative data will be presented as mean ± standard error of the mean (SEM). Statistical analysis will be performed using appropriate methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the vehicle control group. A p-value of <0.05 will be considered statistically significant.
Conclusion
This detailed protocol provides a robust framework for the preclinical evaluation of this compound in a non-human primate model. The data generated from these studies will be crucial for determining the efficacy, safety, and therapeutic potential of this compound as a novel cholesterol-lowering agent.
References
Measuring the Impact of Zaragozic Acid D on Cellular Cholesterol Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaragozic Acid D is a potent, naturally occurring inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. Its ability to selectively block the first committed step in sterol synthesis makes it an invaluable tool for studying cholesterol metabolism and a promising candidate for the development of cholesterol-lowering therapeutics. These application notes provide detailed methodologies for quantifying the impact of this compound on cellular cholesterol levels, catering to researchers in lipid biology, drug discovery, and related fields. The protocols herein describe robust quantitative and qualitative assays to determine cellular cholesterol content, alongside data presentation guidelines and visualizations of the underlying biological and experimental workflows.
Introduction
Zaragozic acids are fungal metabolites that specifically inhibit squalene synthase, the enzyme that catalyzes the conversion of two molecules of farnesyl pyrophosphate into squalene. This reaction is the first irreversible step dedicated solely to the synthesis of sterols, including cholesterol.[1][2] Unlike statins, which inhibit HMG-CoA reductase—an earlier step in the mevalonate pathway—squalene synthase inhibitors like this compound do not affect the synthesis of other essential non-sterol isoprenoids.[3][4] This specificity makes this compound a precise tool for investigating the cellular consequences of reduced de novo cholesterol synthesis.
This document outlines protocols for two primary methods of measuring cellular cholesterol: a quantitative fluorometric assay and a qualitative fluorescence microscopy technique.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of squalene synthase.[5] By binding to the enzyme, it prevents the formation of squalene, thereby halting the downstream synthesis of cholesterol.[2] This leads to a reduction in the total cellular cholesterol pool that is dependent on endogenous synthesis.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative steps during the biosynthesis of squalestatin S1 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Statins and the squalene synthase inhibitor zaragozic acid stimulate the non-amyloidogenic pathway of amyloid-beta protein precursor processing by suppression of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Zaragozic Acid D in Fungal Growth Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Zaragozic Acid D in fungal growth inhibition studies. This document includes details on its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for in vitro susceptibility testing.
Introduction
Zaragozic acids are a family of natural products produced by various fungi.[1][2] this compound, along with its related compounds, has been identified as a potent inhibitor of squalene synthase, a critical enzyme in the ergosterol biosynthesis pathway in fungi.[3][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, this compound disrupts membrane integrity and function, ultimately leading to fungal cell death. This targeted mechanism of action makes this compound a subject of significant interest in the development of novel antifungal agents.
Mechanism of Action
The primary antifungal activity of this compound stems from its potent and specific inhibition of squalene synthase.[3] This enzyme catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.
The inhibition of squalene synthase by this compound leads to two major downstream effects that contribute to its fungicidal activity:
-
Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a deficiency of ergosterol in the fungal cell membrane. This depletion alters membrane fluidity, permeability, and the function of membrane-bound proteins, ultimately compromising cell integrity and leading to cell death.
-
Accumulation of Farnesyl Pyrophosphate (FPP) and Farnesol: The inhibition of squalene synthase causes an accumulation of its substrate, FPP. This excess FPP can be dephosphorylated to farnesol, a quorum-sensing molecule that can be toxic to fungal cells at high concentrations, inducing cell cycle arrest and the production of reactive oxygen species.[5]
Zaragozic acids, including D and D2, have also been shown to inhibit Ras farnesyl-protein transferase, although their primary antifungal activity is attributed to squalene synthase inhibition.[4]
Data Presentation
The following tables summarize the available quantitative data on the inhibitory activity of this compound and related compounds.
Table 1: In Vitro Inhibitory Activity of Zaragozic Acids
| Compound | Target Organism/Enzyme | Assay | Value | Reference(s) |
| Zaragozic Acid B | Candida albicans A72 | Broth Microdilution | MIC ≈ 0.5 µM | [5] |
| This compound | Ras Farnesyl-Protein Transferase | IC₅₀ | 100 nM | [4] |
| Zaragozic Acid D2 | Ras Farnesyl-Protein Transferase | IC₅₀ | 100 nM | [4] |
| Zaragozic Acid D3 | Farnesyl-Protein Transferase | IC₅₀ | 0.60 µM | [6] |
Note: Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies for determining the antifungal susceptibility of fungal isolates to this compound are provided below. These protocols are based on established standards for antifungal susceptibility testing.
Protocol 1: Broth Microdilution Method for Antifungal Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast and filamentous fungi in a liquid medium.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Fungal isolate(s) of interest
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, and buffered with MOPS)
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
Hemocytometer or other cell counting device
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO or water) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in the broth medium to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Fungal Inoculum:
-
For Yeasts (e.g., Candida albicans, Cryptococcus neoformans):
-
Culture the yeast on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the adjusted suspension in the broth medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
For Filamentous Fungi (e.g., Aspergillus fumigatus):
-
Culture the fungus on an appropriate agar medium (e.g., Potato Dextrose Agar) until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Filter the conidial suspension through sterile gauze to remove hyphal fragments.
-
Adjust the conidial suspension concentration using a hemocytometer to the desired final inoculum size (e.g., 0.4-5 x 10⁴ CFU/mL).
-
-
-
Microdilution Plate Setup:
-
Add 100 µL of sterile broth medium to all wells of a 96-well plate except for the first column.
-
Add 200 µL of the working this compound solution to the first column.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of dilutions.
-
This will result in wells containing 100 µL of varying concentrations of this compound.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 24-48 hours (or longer for slow-growing fungi).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Protocol 2: Agar Dilution Method for Antifungal Susceptibility Testing
This method is an alternative for determining the MIC, particularly for filamentous fungi.
Materials:
-
This compound
-
Sterile petri dishes
-
Appropriate agar medium (e.g., RPMI-1640 agar)
-
Fungal isolate(s) of interest
-
Inoculum preparation materials as described in Protocol 1
Procedure:
-
Preparation of this compound Agar Plates:
-
Prepare molten agar medium and cool it to 45-50°C.
-
Prepare serial dilutions of this compound in a suitable solvent.
-
Add a defined volume of each this compound dilution to separate aliquots of the molten agar to achieve the desired final concentrations.
-
Pour the agar-drug mixtures into sterile petri dishes and allow them to solidify.
-
Include a drug-free control plate.
-
-
Inoculation:
-
Prepare the fungal inoculum as described in Protocol 1.
-
Spot-inoculate a small, defined volume (e.g., 1-10 µL) of the fungal suspension onto the surface of each agar plate. Multiple isolates can be tested on a single plate.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature for a sufficient duration to allow for growth on the control plate.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth at the site of inoculation.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 3. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesol Biosynthesis in Candida albicans: Cellular Response to Sterol Inhibition by Zaragozic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory activity to protein prenylation and antifungal activity of zaragozic acid D3, a potent inhibitor of squalene synthase produced by the fungus, Mollisia sp. SANK 10294 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Zaragozic Acid D for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Zaragozic Acid D for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, naturally occurring inhibitor of the enzyme squalene synthase.[1][2] Squalene synthase catalyzes the first committed step in the biosynthesis of sterols, such as cholesterol.[1] By inhibiting this enzyme, this compound blocks the production of cholesterol.[3] It is part of a family of fungal metabolites known as zaragozic acids, which share a common structural core but differ in their side chains.[3][4]
Q2: I am having trouble dissolving this compound for my in vitro assay. What solvents are recommended?
A2: this compound is a hydrophobic molecule and is poorly soluble in aqueous solutions. For in vitro assays, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final concentration in your aqueous assay medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of zaragozic acids.[5] Ethanol can also be a suitable solvent. For Zaragozic Acid A, a concentration of 10 mg/mL in DMSO (with heating) or ethanol has been reported. A similar solubility is expected for this compound.
Q3: What is a typical concentration range for this compound in in vitro assays?
A3: The effective concentration of this compound in in vitro assays will depend on the specific cell type and assay conditions. However, studies have shown that zaragozic acids can inhibit squalene synthase with high potency.[6] For example, Zaragozic Acid A has been shown to inhibit cholesterol synthesis in Hep G2 cells with an IC50 of 6 µM.[7] Zaragozic acids D and D2 have been shown to inhibit farnesyl transferase with IC50 values of 100 nM.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Can I store this compound stock solutions? If so, under what conditions?
A4: Yes, stock solutions of zaragozic acids in an organic solvent like DMSO can be stored. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[8] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. While the lyophilized powder is stable at room temperature for a week, solutions are more prone to degradation at room temperature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock solution in aqueous media. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the final concentration of DMSO in your assay medium. However, be mindful of potential solvent toxicity to your cells (typically <0.5% DMSO is well-tolerated).- Prepare a more dilute stock solution in DMSO and add a larger volume to your assay medium to achieve the desired final concentration, while keeping the final DMSO concentration low.- Consider using a different solvent for your stock solution, such as ethanol.- Gentle warming and sonication may help to redissolve small amounts of precipitate, but be cautious as this may affect the stability of the compound.[8] |
| Inconsistent or no biological activity observed. | This compound has degraded. Inaccurate concentration of the stock solution. The compound has precipitated out of solution. | - Ensure proper storage of the stock solution at low temperatures and protected from light.- Prepare a fresh stock solution.- Visually inspect the final assay solution for any signs of precipitation before adding to cells.- Verify the concentration of your stock solution using a suitable analytical method if possible. |
| Cloudiness or precipitate formation in the cell culture media over time. | Interaction of this compound with components of the cell culture medium, such as proteins in fetal bovine serum (FBS). Temperature fluctuations causing the compound to come out of solution. pH changes in the media affecting solubility. | - Reduce the percentage of FBS in your assay medium if possible, or use a serum-free medium for the duration of the treatment.- Ensure the incubator maintains a stable temperature.- Check the pH of your cell culture medium. The solubility of acidic compounds can be pH-dependent.[9] |
Quantitative Solubility Data
While specific quantitative solubility data for this compound is limited in the literature, the following table summarizes the available data for the closely related Zaragozic Acid A, which can be used as a guideline.
| Solvent | Concentration | Conditions | Source |
| DMSO | 9.80-10.20 mg/mL | Heating required | [5] |
| Ethanol | 10 mg/mL | - | |
| Water | 1 mg/mL | Ultrasonic and warming needed | [8] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: The molecular weight of this compound is approximately 704.79 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 704.79 g/mol * 1 mL = 0.00070479 g = 0.705 mg
-
-
Weighing: Carefully weigh out approximately 0.705 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add 100 µL of DMSO to the microcentrifuge tube.
-
Solubilization: Gently vortex the tube to dissolve the powder. If necessary, warm the solution briefly at 37°C and sonicate for a few minutes to ensure complete dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C.
Protocol for a Squalene Synthase Inhibition Assay
This protocol is a general guideline for a cell-based assay to measure the inhibition of cholesterol synthesis.
Materials:
-
Hep G2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipoprotein-depleted fetal bovine serum (LPDM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
[³H]mevalonate or [¹⁴C]acetate
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Seeding: Seed Hep G2 cells in a multi-well plate at a density that will result in approximately 80-90% confluency at the time of the assay.
-
Cell Culture: Culture the cells for 2-3 days in regular cell culture medium.
-
Lipoprotein Depletion: To upregulate cholesterol synthesis, switch the cells to a medium containing LPDM for 24-48 hours prior to the assay.
-
Treatment: Prepare serial dilutions of this compound in a serum-free medium from your stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO). Remove the LPDM-containing medium and add the medium with the different concentrations of this compound to the cells.
-
Incubation: Incubate the cells with this compound for a predetermined amount of time (e.g., 2-4 hours).
-
Radiolabeling: Add [³H]mevalonate or [¹⁴C]acetate to each well and incubate for an additional period (e.g., 1-2 hours) to allow for the incorporation of the radiolabel into newly synthesized cholesterol.
-
Lipid Extraction: Wash the cells with PBS and then lyse the cells. Extract the lipids using a suitable organic solvent mixture (e.g., hexane:isopropanol).
-
Quantification: Separate the cholesterol from other lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the amount of radiolabeled cholesterol using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of cholesterol synthesis for each concentration of this compound compared to the vehicle control. Determine the IC50 value.
Visualizations
Cholesterol Biosynthesis Pathway and the Role of this compound
Caption: Inhibition of Squalene Synthase by this compound in the Cholesterol Biosynthesis Pathway.
Experimental Workflow for Testing this compound Solubility and Activity
Caption: Workflow for preparing and testing this compound in in vitro assays.
Logical Relationship for Troubleshooting Solubility Issues
Caption: A logical approach to troubleshooting the precipitation of this compound in experiments.
References
- 1. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 2. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zaragozic Acids [drugfuture.com]
- 5. from microbial, ≥95% (HPLC), lyophilized powder, squalene synthase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 6. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media [mdpi.com]
Zaragozic Acid D stability in different solvent conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of Zaragozic Acid D in various solvent conditions. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by its complex chemical structure, which includes multiple reactive functional groups.[1][2][3] Key factors include:
-
pH: The presence of multiple carboxylic acid groups and an ester linkage makes the molecule susceptible to pH-dependent degradation.
-
Solvent Choice: The polarity and reactivity of the solvent can impact stability. Protic solvents may participate in hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation reactions such as hydrolysis and decarboxylation.
-
Light Exposure: While not explicitly documented for this compound, complex organic molecules can be sensitive to photodegradation.
-
Presence of Oxidizing Agents: The molecule contains several hydroxyl groups that could be susceptible to oxidation.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For short-term storage and preparation of stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for similar compounds like Zaragozic Acid A.[4] Anhydrous aprotic solvents are generally preferred to minimize hydrolysis. For aqueous-based assays, it is recommended to prepare fresh solutions from a DMSO stock and to use buffers at a slightly acidic to neutral pH where the molecule is expected to be more stable.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound in a suitable anhydrous solvent such as DMSO should be stored at low temperatures, preferably at -20°C or -80°C, to minimize degradation. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its functional groups, the most probable degradation pathways include:
-
Hydrolysis of the Ester Linkage: This is a common degradation route for esters and can be catalyzed by both acids and bases.[5][6][7] Basic conditions lead to irreversible saponification.
-
Degradation of the Bicyclic Ketal Core: The 2,8-dioxabicyclo[3.2.1]octane core is a cyclic ketal, which can be susceptible to cleavage under strong acidic conditions.[8][9][10]
-
Decarboxylation: Carboxylic acids, particularly dicarboxylic acids, can undergo decarboxylation upon heating.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in an aqueous assay buffer. | Degradation of this compound in the aqueous environment, likely due to hydrolysis. | Prepare fresh dilutions of this compound in the assay buffer immediately before use. If possible, conduct the assay at a slightly acidic pH (e.g., pH 6.0-7.0). Minimize the incubation time in the aqueous buffer. |
| Precipitation of this compound in aqueous solution. | Poor solubility of the free acid form in aqueous buffers, especially at acidic pH. | Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility, but be mindful of its potential effects on the experimental system. The use of a buffered solution can also help maintain a consistent pH and improve solubility. |
| Inconsistent experimental results over time. | Degradation of the stock solution. | Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage. Periodically check the purity of the stock solution using an appropriate analytical method like HPLC. |
| Observation of unknown peaks in analytical chromatography (e.g., HPLC). | Formation of degradation products. | This could be due to hydrolysis or other degradation pathways. Analyze the degradation products using techniques like LC-MS to identify their structures. To minimize degradation, handle and store the compound and its solutions under recommended conditions (low temperature, protection from light, use of anhydrous solvents for stock solutions). |
Data on Solvent Compatibility and Stability
| Solvent/Condition | Compatibility | Potential for Degradation | Notes |
| Aprotic Solvents (e.g., DMSO, DMF) | Good | Low | Recommended for preparation of stock solutions. Ensure the solvent is anhydrous. |
| Alcohols (e.g., Ethanol, Methanol) | Good | Moderate | Potential for transesterification, especially with acidic or basic catalysts. Suitable for short-term use. |
| Water | Moderate | High | Risk of hydrolysis of the ester linkage. Stability is expected to be pH-dependent. |
| Aqueous Buffers (Acidic, pH < 7) | Moderate | Moderate | Ester hydrolysis is acid-catalyzed. The bicyclic ketal core may be susceptible to cleavage under strong acidic conditions. |
| Aqueous Buffers (Basic, pH > 7) | Moderate | High | Base-catalyzed hydrolysis (saponification) of the ester is rapid and irreversible.[5][6][7] |
| Halogenated Solvents (e.g., Dichloromethane) | Good | Low | Generally suitable for extraction and purification processes. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate anhydrous aprotic solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide.
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose a thin layer of the solid compound or a solution to a calibrated light source.
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be able to separate the parent compound from its degradation products.
-
Data Evaluation: Quantify the amount of this compound remaining at each time point and calculate the percentage of degradation. Identify and characterize any major degradation products using techniques like LC-MS.
Visualizations
References
- 1. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 2. Zaragozic Acid A/Squalestatin S1 [chem-is-you.blogspot.com]
- 3. Zaragozic Acid A | C35H46O14 | CID 6438355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. from microbial, ≥95% (HPLC), lyophilized powder, squalene synthase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Ether cleavage - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. doubtnut.com [doubtnut.com]
Troubleshooting low efficacy of Zaragozic Acid D in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Zaragozic Acid D effectively in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, competitive inhibitor of squalene synthase.[1][2] This enzyme catalyzes the first committed step in the biosynthesis of sterols, including cholesterol in mammalian cells and ergosterol in fungi.[1][3] By inhibiting squalene synthase, this compound depletes downstream sterols, which can impact cell membrane integrity, signaling pathways, and overall cell viability. It has been shown to inhibit cholesterol synthesis in HepG2 cells.[4][5][6] this compound and D2 have also been identified as inhibitors of farnesyl-protein transferase (FPTase) with an IC50 value of 100 nM for bovine FPTase.[2][7]
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).[8]
-
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder. The molecular weight of this compound can be found on the manufacturer's certificate of analysis.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate in a water bath until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9]
-
Store the aliquots at -20°C or -80°C for long-term stability.[6][9]
-
Q3: What is the recommended storage and stability of this compound solutions?
Solid this compound should be stored at -20°C.[9] Stock solutions in DMSO should be aliquoted and stored at -80°C for long-term stability, where they can be viable for over a year.[9] For short-term storage, 4°C is acceptable for up to a week.[9] It is advisable to minimize exposure to light. Avoid repeated freeze-thaw cycles of the stock solution to maintain its efficacy.
Q4: What are the known cell lines sensitive to this compound?
Zaragozic acids have been shown to be effective in various cell lines, including:
-
HepG2 (human hepatocarcinoma) cells: Inhibition of cholesterol synthesis has been demonstrated.[4][5][6]
-
Human neuroblastoma cells: A 50 µM concentration of a zaragozic acid stimulated alpha-secretase activity.[10]
-
Candida albicans: Zaragozic Acid B has been shown to inhibit growth and increase farnesol production.[3]
-
Saccharomyces cerevisiae: Zaragozic acids are potent inhibitors of squalene synthase in this organism.[1]
Efficacy and optimal concentration can be cell-line dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Troubleshooting Guide for Low Efficacy
Problem: I am not observing the expected biological effect of this compound in my cell culture experiments.
This guide provides a step-by-step approach to troubleshoot low efficacy.
Step 1: Verify Compound Integrity and Preparation
Possible Cause: The this compound may have degraded or been improperly prepared.
Solutions:
-
Check Storage Conditions: Ensure the solid compound and stock solutions have been stored at the correct temperatures (-20°C for solid, -80°C for stock solutions).[9]
-
Prepare Fresh Stock Solution: If there is any doubt about the age or storage of the current stock, prepare a fresh solution from the solid compound.[11]
-
Ensure Complete Dissolution: Visually inspect your stock solution to ensure there is no precipitate. If necessary, gentle warming or sonication can aid dissolution.
-
Use High-Quality Solvent: Use anhydrous, high-purity DMSO for preparing stock solutions.
Step 2: Optimize Experimental Parameters
Possible Cause: The concentration, incubation time, or other experimental conditions may not be optimal for your specific cell line and assay.
Solutions:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the optimal effective concentration for your cell line.
-
Optimize Incubation Time: The time required to observe an effect can vary. Perform a time-course experiment to identify the optimal incubation period.
-
Check Cell Density: Ensure that cells are in the logarithmic growth phase and at an appropriate density at the time of treatment.
| Parameter | Recommendation |
| Cell Seeding Density | Titrate to find optimal density for your cell line and assay duration. |
| This compound Conc. | Perform a dose-response curve (e.g., 0.1 µM to 100 µM). |
| Incubation Time | Test various time points (e.g., 24h, 48h, 72h). |
| Serum Concentration | Consider the potential for serum protein binding.[3] Test with reduced serum concentrations if possible. |
Step 3: Address Cell Culture Conditions
Possible Cause: Issues with the cell culture itself can mask the effect of the compound.
Solutions:
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can alter cellular responses.
-
Cell Line Authentication: Verify the identity of your cell line.
-
Serum Variability: Serum components can bind to this compound, reducing its effective concentration.[3] If possible, test the compound in reduced-serum or serum-free media. Note that this may require adaptation of the cells.
Step 4: Review Assay-Specific Considerations
Possible Cause: The chosen assay may not be sensitive enough or appropriate for detecting the effects of squalene synthase inhibition.
Solutions:
-
Direct Enzyme Activity Assay: If possible, perform a direct in vitro assay to measure squalene synthase activity in cell lysates to confirm target engagement.
-
Measure Downstream Effects: Instead of or in addition to viability assays, measure the accumulation of upstream metabolites (e.g., farnesyl pyrophosphate) or the depletion of downstream products (e.g., cholesterol).
-
Positive and Negative Controls: Always include appropriate positive (e.g., another known squalene synthase inhibitor) and negative (vehicle control) controls in your experiments.
Experimental Protocols
Protocol: Preparation of this compound for Cell Culture
-
Prepare a 10 mM Stock Solution:
-
Dissolve the required amount of this compound in high-purity DMSO to make a 10 mM stock solution.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Protocol: Cell Viability Assay (MTT Assay) for HepG2 Cells
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Cholesterol Biosynthesis Pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting low efficacy of this compound.
References
- 1. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 2. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesol Biosynthesis in Candida albicans: Cellular Response to Sterol Inhibition by Zaragozic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. from microbial, ≥95% (HPLC), lyophilized powder, squalene synthase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 9. Zaragozic acid C | TargetMol [targetmol.com]
- 10. Statins and the squalene synthase inhibitor zaragozic acid stimulate the non-amyloidogenic pathway of amyloid-beta protein precursor processing by suppression of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phytotechlab.com [phytotechlab.com]
Identifying and minimizing off-target effects of Zaragozic Acid D in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the design and interpretation of experiments involving Zaragozic Acid D.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] Squalene synthase catalyzes the first committed step in sterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene.[2] By inhibiting this enzyme, this compound blocks the production of cholesterol and other downstream sterols.
Q2: What are the known off-target effects of this compound?
The primary known off-target effect of this compound is the inhibition of farnesyl-protein transferase (FPTase).[3][4] This enzyme is responsible for the farnesylation of proteins, a post-translational modification crucial for the function of proteins like Ras.[3]
Q3: How significant is the off-target inhibition of farnesyl-protein transferase by this compound?
Q4: I am observing cellular effects that are not consistent with cholesterol depletion. What could be the cause?
If you observe phenotypes that cannot be explained by the inhibition of cholesterol synthesis, it is possible that they are due to the off-target inhibition of farnesyl-protein transferase. Inhibition of FPTase can affect the function of farnesylated proteins, such as those in the Ras signaling pathway, which are involved in cell growth, proliferation, and differentiation.[3] It is recommended to perform experiments to differentiate between on-target and off-target effects, as detailed in the Troubleshooting Guide below.
II. Troubleshooting Guide: Identifying and Minimizing Off-Target Effects
This guide provides a systematic approach to troubleshoot experiments with this compound and to distinguish between on-target and off-target effects.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for diagnosing unexpected experimental outcomes.
Data Presentation: Inhibitory Activity of this compound
| Target Enzyme | Compound | IC50 / Ki | Citation(s) |
| Squalene Synthase | Zaragozic Acid A | Ki = 78 pM | [5] |
| Squalene Synthase | Zaragozic Acid B | Ki = 29 pM | [5] |
| Squalene Synthase | Zaragozic Acid C | Ki = 45 pM | [5] |
| Squalene Synthase | This compound | Potent Inhibitor | [3] |
| Farnesyl-Protein Transferase | This compound | IC50 = 100 nM | [3][4] |
III. Detailed Experimental Protocols
In Vitro Squalene Synthase Activity Assay
This protocol is adapted from a method for monitoring squalene synthase activity by the formation of [14C]squalene from [14C]farnesyl pyrophosphate (FPP).[5]
Materials:
-
Rat liver microsomes (as a source of squalene synthase)
-
[14C]Farnesyl pyrophosphate (FPP)
-
NADPH
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM NaF, 5.5 mM MgCl2
-
This compound
-
Scintillation fluid and vials
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 10 mM NADPH, 11 mM NaF, 5.5 mM MgCl2, and an appropriate amount of rat liver microsomal protein (e.g., 2.2 µg).
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a vehicle control.
-
Initiate the reaction by adding [14C]FPP (e.g., final concentration of 5 µM).
-
Incubate the reaction at 30°C for 20 minutes.
-
Stop the reaction by adding a quenching solution (e.g., ethanol).
-
Extract the lipids using an organic solvent (e.g., hexane).
-
Separate the [14C]squalene from the unreacted [14C]FPP using TLC.
-
Quantify the amount of [14C]squalene by scintillation counting.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
In Vitro Farnesyl-Protein Transferase (FPTase) Activity Assay
This protocol describes a common method for measuring FPTase activity using a fluorescently labeled peptide substrate.
Materials:
-
Recombinant FPTase
-
Farnesyl pyrophosphate (FPP)
-
Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM DTT, 10 µM ZnCl2, 10 mM MgCl2
-
This compound
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture in a microplate well containing assay buffer, recombinant FPTase, and the fluorescently labeled peptide substrate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Initiate the reaction by adding FPP.
-
Incubate at room temperature for a set period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorescent label. Farnesylation of the peptide leads to a change in its fluorescence properties.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cellular Cholesterol Measurement Assay
This protocol outlines a method to quantify changes in cellular cholesterol levels upon treatment with this compound using a fluorescent dye, Filipin III.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
Filipin III staining solution
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Wash buffer (e.g., PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a desired period (e.g., 24-48 hours). Include a vehicle control.
-
Wash the cells with PBS.
-
Fix the cells with a fixative solution for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Incubate the cells with Filipin III staining solution in the dark for 1-2 hours at room temperature.
-
Wash the cells to remove excess stain.
-
Quantify the fluorescence using a fluorescence microscope or a plate reader. A decrease in fluorescence intensity indicates a reduction in cellular cholesterol.
IV. Signaling Pathway Diagrams
Cholesterol Biosynthesis Pathway and Inhibition by this compound
Caption: Inhibition of squalene synthase by this compound.
Ras Signaling Pathway and Potential Off-Target Inhibition
Caption: Off-target inhibition of Ras farnesylation by this compound.
References
Technical Support Center: Zaragozic Acid D Cytotoxicity Assessment
Welcome to the technical support center for the cytotoxicity assessment of Zaragozic Acid D. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in various cell lines.
Data Presentation: Cytotoxicity and Enzyme Inhibition
Quantitative data on the direct cytotoxic effects of this compound in various cell lines is limited in publicly available literature. However, information on its potent enzymatic inhibition and some related cytotoxicity data are presented below for reference.
Table 1: Cytotoxicity of Zaragozic Acid
| Compound | Cell Line | Assay | Result | Citation |
| Zaragozic Acid (unspecified) | HeLa | MTT Assay | 13 ± 3% cytotoxicity at 10 µM | [1] |
| Zaragozic Acid (unspecified) | Not specified | Cell Titer 96 AQueous One Solution | No toxicity observed at up to 40 µl of an unspecified concentration | [2] |
Table 2: Enzymatic Inhibition by this compound and Related Compounds
| Compound | Target Enzyme | IC₅₀ | Citation |
| This compound | Farnesyl-protein transferase (bovine) | 100 nM | [3][4] |
| Zaragozic Acid D2 | Squalene synthase | 2 nM | [5] |
| Zaragozic Acid D2 | Ras farnesyl-protein transferase | 100 nM | [5] |
| Zaragozic Acid A | Squalene synthase (rat liver) | Kᵢ = 78 pM | [6] |
| Zaragozic Acid A | Cholesterol synthesis in HepG2 cells | IC₅₀ = 6 µM | [7] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[8][9][10] It also inhibits farnesyl-protein transferase, an enzyme involved in post-translational modification of proteins like Ras.[3][4]
Q2: Is this compound cytotoxic to cancer cells? A2: While direct and comprehensive cytotoxicity data for this compound is scarce, its inhibitory action on squalene synthase and farnesyl transferase suggests potential anti-proliferative effects. Inhibition of these pathways can disrupt cell membrane integrity and signaling pathways crucial for cancer cell growth and survival. One study on a related compound, Zaragozic Acid A, showed it induces death in prostate cancer cells.
Q3: What is a typical concentration range to use for this compound in a cytotoxicity assay? A3: Based on its enzymatic inhibition IC₅₀ of 100 nM for farnesyl-protein transferase, a starting concentration range of 10 nM to 10 µM is recommended for initial cytotoxicity screening.
Q4: Can this compound induce apoptosis or cell cycle arrest? A4: The inhibition of squalene synthase by other compounds has been shown to induce apoptosis and cell cycle arrest in cancer cells. However, specific studies on this compound's effects on these processes are not readily available. It is recommended to perform apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis (e.g., propidium iodide staining followed by flow cytometry) to determine these effects in your cell line of interest.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no cytotoxicity observed | 1. Insufficient concentration of this compound. 2. Short incubation time. 3. Cell line is resistant. | 1. Increase the concentration range of this compound. 2. Extend the incubation period (e.g., up to 72 hours). 3. Consider using a different cell line known to be sensitive to cholesterol synthesis or farnesyl transferase inhibitors. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the 96-well plate. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Calibrate pipettes and use consistent pipetting techniques. 3. Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity. |
| MTT assay results are not consistent with other viability assays | This compound, as an enzyme inhibitor, might interfere with cellular metabolism and the reduction of MTT, leading to an under- or overestimation of cytotoxicity.[11] | 1. Use an alternative cytotoxicity assay that does not rely on metabolic activity, such as the LDH release assay (measures membrane integrity) or a direct cell counting method (e.g., Trypan Blue exclusion). 2. Confirm results with an apoptosis assay. |
| Precipitation of this compound in culture medium | The compound may have low solubility in aqueous solutions. | 1. Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium. 2. Ensure the final solvent concentration in the medium is low (typically <0.5%) and consistent across all wells, including controls. |
Signaling Pathways and Experimental Workflows
Diagrams
Experimental workflow for MTT-based cytotoxicity assessment of this compound.
Inhibitory action of this compound on key signaling pathway enzymes.
References
- 1. Squalene synthase, a determinant of Raft-associated cholesterol and modulator of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cholesterol biosynthesis by squalene epoxidase inhibitor avoids apoptotic cell death in L6 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. citedrive.com [citedrive.com]
- 10. Inhibition of Squalene Synthase and Squalene Epoxidase in Tobacco Cells Triggers an Up-Regulation of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Resistance to Zaragozic Acid D in Fungal Strains
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Zaragozic Acid D and encountering fungal resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of squalene synthase (Erg9), a key enzyme in the fungal ergosterol biosynthesis pathway.[1] Squalene synthase catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1] By inhibiting this enzyme, this compound depletes the fungal cell of ergosterol, an essential component of the cell membrane, leading to fungicidal activity.[2]
Q2: What is the typical potency of Zaragozic Acids?
Q3: Are there known mechanisms of fungal resistance to this compound?
While specific studies on resistance to this compound are limited, resistance to other inhibitors of the ergosterol biosynthesis pathway is well-documented and can occur through several mechanisms:
-
Target modification: Point mutations in the ERG9 gene (encoding squalene synthase) could alter the enzyme's structure, reducing the binding affinity of this compound.
-
Target overexpression: Increased expression of the ERG9 gene could lead to higher levels of squalene synthase, requiring higher concentrations of this compound for effective inhibition.
-
Drug efflux: Overexpression of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters can actively pump this compound out of the fungal cell, reducing its intracellular concentration.
-
Biofilm formation: Fungi growing in biofilms can exhibit increased resistance due to the protective extracellular matrix, which can limit drug penetration.
-
Alterations in upstream pathways: Changes in the regulation of the mevalonate pathway, which produces the substrate for squalene synthase, could potentially contribute to reduced susceptibility.
Q4: Can this compound be used in combination with other antifungal agents?
Yes, combination therapy is a promising strategy to enhance efficacy and overcome potential resistance. Combining this compound with other antifungals that have different mechanisms of action may lead to synergistic or additive effects. For instance, combining it with azoles (which inhibit a downstream enzyme, lanosterol 14α-demethylase) or polyenes (which bind to ergosterol in the cell membrane) could be effective.[6] A checkerboard assay is the standard method to determine the nature of the interaction between two antimicrobial agents.[7][8][9]
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inherent (Intrinsic) Resistance | Some fungal species or strains may naturally be less susceptible to squalene synthase inhibitors. Confirm the identity of your fungal strain. Test against a known susceptible control strain (e.g., a reference strain of Candida albicans or Saccharomyces cerevisiae). |
| Experimental Error | Verify the concentration and purity of your this compound stock solution. Ensure proper preparation of media and inoculum according to standardized protocols (e.g., CLSI M27 for yeasts).[10] |
| Acquired Resistance | If the strain was previously susceptible, it may have developed resistance. Proceed to the "Investigating Acquired Resistance" workflow below. |
| Biofilm Formation | If the assay is not performed on planktonic cells, biofilm formation could be conferring resistance. Use methods to quantify biofilm and test susceptibility of biofilm-forming cells. |
Issue 2: Loss of this compound efficacy during prolonged experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Instability | This compound may degrade over time in your experimental conditions. Prepare fresh solutions for each experiment and store stock solutions appropriately (protected from light and at a low temperature). |
| Selection of Resistant Subpopulations | Prolonged exposure to the inhibitor may select for the growth of resistant mutants within the fungal population. Isolate colonies from the treated culture and re-test their susceptibility to confirm resistance. |
| Induction of Resistance Mechanisms | Exposure to this compound might induce the expression of efflux pumps or other resistance mechanisms. Analyze gene expression of known resistance genes (e.g., ERG9, efflux pump genes) over the course of the experiment. |
Quantitative Data
Table 1: Inhibitory Activity of Zaragozic Acids against Squalene Synthase
| Compound | Source Organism of Enzyme | Apparent Ki (pM) | IC50 (nM) |
| Zaragozic Acid A | Rat Liver | 78[3][4] | ~5[11] |
| Zaragozic Acid B | Rat Liver | 29[3][4] | ~5[11] |
| Zaragozic Acid C | Rat Liver | 45[3][4] | ~5[11] |
| This compound | Not Reported | Potent Inhibitor[5] | Not Reported |
| Zaragozic Acid D2 | Not Reported | Potent Inhibitor[5] | Not Reported |
Table 2: In Vitro Antifungal Activity of Zaragozic Acid B
| Fungal Species | Strain | Medium | MIC (µM) |
| Candida albicans | A72 | Glucose-Phosphate-Proline | ~0.5[2] |
Note: Data for this compound is limited. The provided data for other Zaragozic Acids and against non-fungal enzymes is for comparative purposes.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts.[10]
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Store the stock solution at -20°C or below, protected from light.
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS).
-
The final concentrations should typically range from 0.03 to 32 µg/mL, though this may need to be adjusted based on the expected MIC.
-
Include a positive control well (no drug) and a negative control well (no inoculum).
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.
-
-
Incubation:
-
Add the prepared inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control well. This can be determined visually or by reading the optical density at 600 nm.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to assess the interaction between this compound and another antifungal agent.[7][8][9]
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis, perform serial dilutions of this compound in RPMI-1640 medium.
-
Along the y-axis, perform serial dilutions of the second antifungal agent.
-
The result is a matrix of wells containing various combinations of the two drugs.
-
Include rows and columns with each drug alone to determine their individual MICs.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the fungal suspension as described in Protocol 1.
-
Incubate under the same conditions.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference (or Additive)
-
FICI > 4.0: Antagonism
-
-
Protocol 3: Squalene Synthase Activity Assay
This is a general protocol to measure the activity of squalene synthase, which can be adapted to test the inhibitory effect of this compound.[12]
-
Enzyme Preparation:
-
Prepare a microsomal fraction or a purified squalene synthase preparation from the fungal strain of interest.
-
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
Add a known concentration of farnesyl pyrophosphate (FPP), the substrate.
-
Add NADPH, the cofactor.
-
For inhibitor studies, pre-incubate the enzyme with various concentrations of this compound.
-
-
Initiating the Reaction:
-
Initiate the reaction by adding the enzyme preparation to the reaction mixture.
-
Incubate at an optimal temperature (e.g., 37°C) for a defined period.
-
-
Measuring Squalene Synthase Activity:
-
Activity can be measured by monitoring the consumption of NADPH spectrophotometrically at 340 nm.[12]
-
Alternatively, a radiolabeled substrate ([¹⁴C]-FPP) can be used, and the formation of [¹⁴C]-squalene can be quantified by thin-layer chromatography (TLC) and scintillation counting.
-
Visualizations
Caption: Ergosterol biosynthesis pathway highlighting the site of action of this compound.
Caption: Workflow for investigating and overcoming resistance to this compound.
Caption: Logical relationship of synergistic action between this compound and Azoles.
References
- 1. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 2. Farnesol Biosynthesis in Candida albicans: Cellular Response to Sterol Inhibition by Zaragozic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elifesciences.org [elifesciences.org]
- 7. Checkerboard array synergy testing. [bio-protocol.org]
- 8. biorxiv.org [biorxiv.org]
- 9. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 10. journals.asm.org [journals.asm.org]
- 11. pnas.org [pnas.org]
- 12. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
Addressing challenges in the large-scale production of Zaragozic Acid D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Zaragozic Acid D.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the fermentation, extraction, purification, and analysis of this compound.
1. Fermentation
Q1: My Amauroascus niger culture is showing poor growth and low production of this compound. What are the optimal fermentation parameters?
A1: Low yield is a common issue in fungal fermentation. Several factors can influence the growth of Amauroascus niger and its production of this compound. Optimization of fermentation parameters is crucial. Key parameters to consider are media composition, pH, and temperature. While specific optimal conditions for this compound production by Amauroascus niger are not extensively published, data from the production of other fungal secondary metabolites, such as citric acid by Aspergillus niger, can provide a good starting point for optimization.
Troubleshooting Steps:
-
Media Composition: Ensure your media provides adequate carbon and nitrogen sources. For Zaragozic Acid B production by Sporormiella intermedia, a two-tiered fermentation process is used, with a solid-state fermentation medium containing millet, yeast extract, monosodium glutamate, corn oil, and sodium tartrate[1]. You can adapt this by experimenting with different carbon sources (e.g., glucose, molasses) and nitrogen sources (e.g., peptone, corn steep liquor).
-
pH Optimization: The pH of the fermentation medium significantly impacts fungal growth and metabolite production. For Aspergillus niger producing citric acid, an initial pH of around 3.0 to 5.0 has been shown to be optimal[2]. It is recommended to monitor and control the pH throughout the fermentation process.
-
Temperature Control: Temperature is a critical parameter. For solid-state fermentation of Aspergillus niger to produce other enzymes, a temperature of 35°C has been found to be optimal. Fermentation of other fungi for secondary metabolite production often occurs around 25-30°C[1]. We recommend starting with a temperature of 30°C and optimizing from there.
-
Aeration: Adequate aeration is necessary for the growth of aerobic fungi like Amauroascus niger. Ensure sufficient oxygen supply, especially in submerged fermentation.
Table 1: Exemplar Fermentation Media Composition for Zaragozic Acid Production (Adapted from Zaragozic Acid B and C Production) [1]
| Component | Medium for Zaragozic Acid B (Solid-State) | Medium for Zaragozic Acid C (Solid-State) |
| Solid Substrate | Millet (15 g per 250-ml flask) | Cracked Corn (10 g per 250-ml flask) |
| Base Liquid Volume | 10 ml | 10 ml |
| Yeast Extract | 50 g/L of base liquid | - |
| Monosodium Glutamate | 10 g/L of base liquid | - |
| Corn Oil | 10 ml/L of base liquid | - |
| Sodium Tartrate | 10 g/L of base liquid | 0.1 g/L of base liquid |
| FeSO4·7H2O | 1 g/L of base liquid | 0.01 g/L of base liquid |
| Ardamine PH | - | 0.2 g/L of base liquid |
| KH2PO4 | - | 0.1 g/L of base liquid |
| MgSO4·7H2O | - | 0.1 g/L of base liquid |
| ZnSO4·7H2O | - | 0.01 g/L of base liquid |
| Incubation Time | 14 days | 21 days |
| Incubation Temperature | 25°C | 25°C |
dot
Caption: A simplified workflow for the fermentation stage of this compound production.
2. Extraction and Purification
Q2: I am experiencing low recovery of this compound during the extraction and purification process. What are the recommended procedures?
A2: Zaragozic acids are acidic and hydrophilic, which can present challenges during extraction and purification. A multi-step approach is typically required to isolate and purify these compounds.
Troubleshooting Steps:
-
Initial Extraction: Methanol is an effective solvent for the initial extraction from the fungal biomass[1]. Ensure complete extraction by using a sufficient volume of solvent and allowing adequate contact time.
-
Ion Exchange Chromatography: Due to the acidic nature of this compound, anion exchange chromatography is a highly effective purification step. Dowex 1x2 resin (chloride form) has been successfully used for the purification of Zaragozic Acid A[1].
-
Reversed-Phase HPLC: Preparative reversed-phase High-Performance Liquid Chromatography (HPLC) is the final step to achieve high purity[1]. A C18 or C8 column is typically used.
Table 2: Comparison of Purification Techniques for Zaragozic Acids
| Purification Step | Method | Elution/Mobile Phase (Example for Zaragozic Acid A)[1] | Purpose |
| Initial Extraction | Solvent Extraction | Methanol | Extraction from fungal biomass |
| Initial Purification | Ion Exchange Chromatography (e.g., Dowex 1x2) | 9:1 (v/v) Methanol / 3% aqueous Ammonium Chloride | Separation of acidic compounds |
| Final Purification | Preparative Reversed-Phase HPLC (C18) | 4:1 (v/v) Methanol / 10 mM Phosphoric Acid | High-resolution separation and final purification |
dot
Caption: A general workflow for the extraction and purification of this compound.
Q3: What are the common impurities I might encounter, and how can I remove them?
A3: Impurities can arise from the fermentation medium, be co-extracted from the fungal biomass, or be structurally related byproducts of the this compound biosynthetic pathway. Identification and removal of these impurities are critical for obtaining a high-purity final product.
Troubleshooting Steps:
-
Characterize Impurities: Use analytical HPLC coupled with mass spectrometry (LC-MS) to identify the molecular weights of the major impurities. This can help in determining if they are related to this compound.
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, and pH during preparative HPLC to improve the resolution between this compound and the impurities.
-
Additional Purification Steps: If co-eluting impurities are a persistent issue, consider adding an orthogonal purification step, such as size-exclusion chromatography or a different type of ion-exchange resin.
3. Analysis and Quantification
Q4: I am having trouble developing a reliable HPLC method for the quantification of this compound. What are the recommended starting conditions?
A4: A robust and validated HPLC method is essential for accurate quantification of this compound throughout the production process.
Recommended HPLC Method:
Based on the analysis of Zaragozic Acids A, B, and C, a reversed-phase HPLC method is recommended[1].
Table 3: Recommended Analytical HPLC Parameters for Zaragozic Acids [1]
| Parameter | Recommended Condition |
| Column | Dynamax C8, 60Å, 8 µm, 4.6 x 250 mm with guard module |
| Mobile Phase | 6:4 (v/v) Acetonitrile / 0.1% Phosphoric Acid in water |
| Flow Rate | 1 ml/min |
| Detection | UV (wavelength to be optimized, likely in the low UV range) |
| Temperature | Room Temperature |
Note: The retention time for this compound will need to be determined empirically but is expected to be in a similar range to other Zaragozic Acids under these conditions.
dot
Caption: A troubleshooting guide for common HPLC analysis issues.
4. Stability
Q5: Is this compound stable during storage and processing?
A5: The stability of this compound, like other poly-hydroxylated carboxylic acids, can be affected by pH and temperature. While specific stability data for this compound is limited, general principles for similar compounds suggest that degradation can occur under harsh conditions.
Recommendations for Ensuring Stability:
-
pH: Maintain a slightly acidic to neutral pH during processing and storage to minimize degradation.
-
Temperature: Store purified this compound at low temperatures (-20°C or below) to ensure long-term stability. Avoid repeated freeze-thaw cycles. For short-term storage, refrigeration (2-8°C) is recommended.
-
Light: Protect solutions of this compound from direct light to prevent potential photodegradation.
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture
-
Harvesting: After the fermentation period, separate the fungal biomass from the fermentation broth by filtration or centrifugation.
-
Extraction: Suspend the fungal biomass in methanol (e.g., 10 ml of methanol per gram of wet biomass). Stir or shake the suspension at room temperature for several hours (e.g., 4-6 hours).
-
Filtration: Filter the mixture to remove the biomass. Collect the methanol extract.
-
Repeat Extraction: Repeat the extraction process with fresh methanol to ensure complete recovery of this compound.
-
Concentration: Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.
Protocol 2: Quantification of this compound by HPLC
-
Standard Preparation: Prepare a stock solution of purified this compound of a known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the crude extract or purified sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: Inject the standards and samples onto the HPLC system using the parameters outlined in Table 3.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
References
Technical Support Center: Optimizing Squalene Synthase Enzymatic Assays with Zaragozic Acid D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the squalene synthase enzymatic assay, with a specific focus on the use of Zaragozic Acid D as an inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on squalene synthase?
This compound is a potent competitive inhibitor of squalene synthase.[1][2] It mimics the substrate, farnesyl pyrophosphate (FPP), and binds to the active site of the enzyme, thereby blocking the normal catalytic reaction.[2] Due to its high potency, the IC50 value of this compound can be influenced by the concentration of the enzyme in the assay.[3]
Q2: What are the key components of a squalene synthase enzymatic assay?
A typical squalene synthase assay mixture contains the enzyme source (e.g., purified recombinant squalene synthase or microsomal preparations), the substrates farnesyl pyrophosphate (FPP) and NADPH, and a magnesium ion cofactor (typically as MgCl₂).[3][4] The reaction is carried out in a suitable buffer, such as Tris-HCl or HEPES, at a physiological pH.[3][4]
Q3: How can I monitor the activity of squalene synthase?
There are two common methods for monitoring squalene synthase activity:
-
Fluorometric Assay: This method follows the depletion of NADPH over time by measuring the decrease in its natural fluorescence (excitation ~340 nm, emission ~460 nm).[4] The formation of squalene is stoichiometric with the consumption of NADPH.[4]
-
Radiometric Assay: This method uses a radiolabeled substrate, such as [¹⁴C]FPP, and measures the formation of radiolabeled squalene.[3]
Q4: What is a suitable concentration range for this compound in an inhibition assay?
Zaragozic acids are picomolar inhibitors of squalene synthase.[3] For generating an IC50 curve, a wide range of concentrations should be tested. A starting point could be a serial dilution from the micromolar to the picomolar range. For use as a positive control for complete inhibition, a concentration of 1 µM has been shown to be effective.[5]
Q5: What are some potential interfering substances in a squalene synthase assay?
Substances that interfere with NADPH fluorescence or that chelate magnesium ions can disrupt the assay. For example, high concentrations of other fluorescent compounds in a sample can increase background noise.[6] EDTA is a known chelator of magnesium ions and can inhibit the enzyme by removing this essential cofactor.[7]
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in the Squalene Synthase Assay
| Problem | Potential Cause | Recommended Solution |
| No or Low Enzyme Activity | Inactive enzyme | Ensure proper storage of the enzyme at -80°C. Avoid repeated freeze-thaw cycles. |
| Incorrect assay conditions | Verify the pH and temperature of the assay buffer. The optimal pH is typically around 7.5, and the optimal temperature is 37°C.[4] | |
| Missing or incorrect concentration of cofactors/substrates | Confirm the presence and concentration of MgCl₂, NADPH, and FPP in the reaction mixture. | |
| This compound concentration too high | If testing for enzyme activity, ensure no inhibitor is present. For inhibition assays, start with a lower concentration range. | |
| High Background Signal (Fluorometric Assay) | Autofluorescence from sample components | Run a control reaction without the enzyme to determine the background fluorescence. Subtract this value from your experimental readings.[8] |
| Contaminated reagents or microplate | Use fresh, high-quality reagents and clean, fluorescence-compatible microplates (e.g., black plates).[9] | |
| Light exposure | Protect the reaction mixture from light, especially when working with light-sensitive reagents like NADPH.[10] | |
| Inconsistent or Non-Reproducible Results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
| Temperature fluctuations | Maintain a constant temperature throughout the assay. Use a temperature-controlled plate reader if possible. | |
| Reagent degradation | Prepare fresh substrate and cofactor solutions for each experiment. Store stock solutions appropriately. | |
| IC50 of this compound Higher Than Expected | High enzyme concentration | For potent inhibitors like this compound, the IC50 can be dependent on the enzyme concentration. Try reducing the amount of squalene synthase in the assay.[3] |
| Inaccurate inhibitor concentration | Verify the concentration of your this compound stock solution. Ensure proper dissolution. | |
| Substrate concentration too high | In a competitive inhibition assay, a high substrate concentration will require a higher inhibitor concentration to achieve 50% inhibition. Consider using a substrate concentration at or below the Km. |
Experimental Protocols
Detailed Methodology for a Fluorometric Squalene Synthase Assay
This protocol is based on the principle of monitoring NADPH consumption.
Materials:
-
Purified squalene synthase
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
MgCl₂
-
DMSO (for dissolving this compound)
-
Black 96-well microplate
Procedure:
-
Prepare Reagent Stock Solutions:
-
Squalene Synthase: Prepare aliquots of the enzyme in a suitable buffer and store at -80°C. The final concentration in the assay will need to be optimized.
-
FPP: Prepare a stock solution in a buffer compatible with the assay and store at -20°C or -80°C.
-
NADPH: Prepare a fresh stock solution in the assay buffer for each experiment. Protect from light.
-
MgCl₂: Prepare a concentrated stock solution in water.
-
This compound: Prepare a stock solution in DMSO. Further dilutions should be made in the assay buffer.
-
-
Assay Setup:
-
All reactions should be performed in a total volume of 200 µL in a black 96-well plate.
-
Prepare a master mix containing the assay buffer, MgCl₂, and squalene synthase.
-
For Inhibition Assay: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Add NADPH to all wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction:
-
Start the reaction by adding FPP to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the decrease in fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
-
Take readings kinetically over a period of 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence decay curve.
-
For inhibition studies, plot the percentage of inhibition versus the logarithm of the this compound concentration to determine the IC50 value.
-
Table 2: Recommended Reagent Concentrations for Squalene Synthase Assay
| Reagent | Stock Concentration | Final Concentration in Assay | Reference |
| Tris-HCl, pH 7.5 | 1 M | 50 mM | [4] |
| MgCl₂ | 1 M | 10 mM | [4] |
| NADPH | 10 mM | 10 µM | [4] |
| FPP | 10 mM | 40 µM | [4] |
| Squalene Synthase | Varies | To be optimized | |
| This compound | 1 mM in DMSO | Varies (e.g., 1 pM - 10 µM) |
Visualizations
Squalene Synthase Catalytic Pathway and Inhibition by this compound
References
- 1. Inhibition of mammalian squalene synthetase activity by zaragozic acid A is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pnas.org [pnas.org]
- 4. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 5. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 7. Farnesol Biosynthesis in Candida albicans: Cellular Response to Sterol Inhibition by Zaragozic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Squalene Synthase (SQS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
Validation & Comparative
Zaragozic Acid D vs. Statins: A Head-to-Head Comparison on Cholesterol Synthesis Inhibition
An Objective Comparison Guide for Researchers
For decades, statins have been the cornerstone of hypercholesterolemia treatment, primarily through their inhibition of HMG-CoA reductase. However, research into alternative cholesterol-lowering agents has highlighted compounds with different mechanisms of action that may offer advantages in specificity and side-effect profiles. Among these are the zaragozic acids, potent inhibitors of squalene synthase. This guide provides a detailed, data-driven comparison of Zaragozic Acid D and statins, focusing on their respective impacts on the cholesterol biosynthesis pathway.
Mechanism of Action: Two Different Checkpoints in Cholesterol Synthesis
The fundamental difference between statins and this compound lies in their enzymatic targets within the mevalonate pathway, the metabolic route for producing cholesterol and other isoprenoids.
-
Statins act as competitive inhibitors of HMG-CoA reductase (HMGR) . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the entire pathway[1][2]. By blocking this early step, statins effectively reduce the downstream production of cholesterol. However, this also curtails the synthesis of essential non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and coenzyme Q10, which can contribute to the pleiotropic effects and some side effects associated with statin therapy[2].
-
This compound is a potent inhibitor of Squalene Synthase (SQS) [3][4]. This enzyme catalyzes the first committed step in sterol biosynthesis: the head-to-head condensation of two FPP molecules to form squalene[5][6]. Inhibition at this later stage is more specific to the cholesterol branch of the pathway. It effectively lowers cholesterol synthesis while allowing for the continued production of essential non-sterol isoprenoids derived from FPP[7].
The following diagram illustrates these distinct points of inhibition in the cholesterol biosynthesis pathway.
References
- 1. everydaybiochemistry.com [everydaybiochemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Statins and the squalene synthase inhibitor zaragozic acid stimulate the non-amyloidogenic pathway of amyloid-beta protein precursor processing by suppression of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Zaragozic Acid D's Efficacy Across Diverse Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zaragozic Acid D's performance with alternative compounds, supported by experimental data. It is designed to assist researchers in evaluating its potential applications in various biological contexts.
This compound belongs to a family of potent natural products that function as highly effective inhibitors of squalene synthase, a critical enzyme in the biosynthesis of cholesterol in mammals and ergosterol in fungi.[1][2] This unique mechanism of action positions this compound and its analogs as compounds of significant interest for both cholesterol-lowering and antifungal therapies. Furthermore, this compound has demonstrated inhibitory activity against farnesyl-protein transferase, suggesting potential applications in oncology. This guide will delve into the quantitative data supporting these activities, compare them with other relevant inhibitors, and provide detailed experimental protocols for further investigation.
Comparative Efficacy of this compound
Inhibition of Squalene Synthase and Cholesterol Synthesis
A key area of interest is the comparison of zaragozic acids with statins, the current standard of care for hypercholesterolemia. A study in human neuroblastoma cells demonstrated that 50 µM of a zaragozic acid reduced cellular cholesterol by approximately 30% and stimulated the activity of α-secretase, an enzyme relevant to Alzheimer's disease pathology, by about three-fold.[3] These effects were comparable to those observed with 2 µM of lovastatin, indicating that while a higher concentration of the zaragozic acid was required in this specific assay, it achieved a similar biological outcome.[3] It is important to note that statins inhibit an earlier step in the cholesterol biosynthesis pathway (HMG-CoA reductase), leading to a broader range of effects, whereas zaragozic acids act on a more committed step.
| Compound | Target | System | Potency (Ki/IC50) | Reference |
| Zaragozic Acid A | Squalene Synthase | Rat Liver Microsomes | Ki: 78 pM | [1] |
| Zaragozic Acid B | Squalene Synthase | Rat Liver Microsomes | Ki: 29 pM | [1] |
| Zaragozic Acid C | Squalene Synthase | Rat Liver Microsomes | Ki: 45 pM | [1] |
| Zaragozic Acid A | Cholesterol Synthesis | HepG2 Cells | IC50: 6 µM | [4] |
| Zaragozic Acid | Cholesterol Reduction | Human Neuroblastoma Cells | ~30% reduction at 50 µM | [3] |
| Lovastatin | Cholesterol Reduction | Human Neuroblastoma Cells | Comparable to 50 µM Zaragozic Acid at 2 µM | [3] |
| Lapaquistat (TAK-475) | Squalene Synthase | --- | nM range | [5] |
Inhibition of Farnesyl-Protein Transferase
This compound and its analog D2 have been identified as inhibitors of farnesyl-protein transferase (FPTase), an enzyme involved in post-translational modification of proteins, including the Ras oncoprotein. This presents a potential avenue for anti-cancer applications.
| Compound | Target | System | Potency (IC50) | Reference |
| This compound | Farnesyl-Protein Transferase | Bovine | 100 nM | [6] |
| Zaragozic Acid D2 | Farnesyl-Protein Transferase | Bovine | 100 nM | [6] |
| Zaragozic Acid A & B | Farnesyl-Protein Transferase | Bovine | Less potent than D and D2 | [6] |
Antifungal Activity
The inhibition of squalene synthase by zaragozic acids disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to potent antifungal activity.[2] This mechanism is distinct from that of azole antifungals, which inhibit a later step in the ergosterol pathway. Another class of drugs, the allylamines (e.g., terbinafine), also target the ergosterol pathway but at the level of squalene epoxidase.
While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of fungal pathogens is not extensively documented in publicly available literature, the potent inhibition of the target enzyme suggests broad-spectrum antifungal potential.
| Compound Class | Primary Fungal Target | Mechanism of Action |
| Zaragozic Acids | Squalene Synthase | Inhibition of ergosterol biosynthesis |
| Azoles | Lanosterol 14α-demethylase | Inhibition of ergosterol biosynthesis |
| Allylamines (e.g., Terbinafine) | Squalene Epoxidase | Inhibition of ergosterol biosynthesis |
| Polyenes (e.g., Amphotericin B) | Ergosterol | Binds to ergosterol, forming pores in the cell membrane |
Signaling Pathways and Experimental Workflows
Caption: Inhibition points of Statins and this compound in the cholesterol biosynthesis pathway.
Caption: Workflow for determining the inhibitory activity of this compound on squalene synthase.
Experimental Protocols
Squalene Synthase Inhibition Assay
This protocol is adapted from the methodology described in Bergstrom et al., 1993.[4]
1. Preparation of Rat Liver Microsomes:
-
Homogenize fresh rat liver in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 0.25 M sucrose).
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in the desired buffer and determine the protein concentration.
2. Assay Mixture (per 1 mL):
-
50 mM HEPES buffer, pH 7.5
-
10 mM NADPH
-
11 mM NaF
-
5.5 mM MgCl2
-
[4-14C]Farnesyl pyrophosphate (FPP) (specific activity and concentration to be optimized based on experimental goals)
-
Rat liver microsomes (protein concentration to be optimized)
-
Varying concentrations of this compound or other inhibitors.
3. Incubation:
-
Pre-incubate the microsomes with the inhibitor for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the [14C]-FPP.
-
Incubate the reaction mixture for a specific time (e.g., 20-30 minutes) at 37°C.
4. Extraction and Analysis:
-
Stop the reaction by adding a strong base (e.g., 15% KOH in methanol).
-
Saponify the mixture by heating.
-
Extract the non-saponifiable lipids (containing squalene) with an organic solvent (e.g., hexane).
-
Separate the lipids by thin-layer chromatography (TLC).
-
Quantify the amount of [14C]-squalene formed using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 or Ki values.
Cholesterol Synthesis Assay in Cultured Cells (e.g., HepG2)
1. Cell Culture:
-
Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% fetal bovine serum) in a humidified incubator at 37°C and 5% CO2.
-
Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.
2. Treatment with Inhibitors:
-
Prepare stock solutions of this compound and other inhibitors (e.g., statins) in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of the inhibitors for a specified period (e.g., 24-48 hours). Include a vehicle control.
3. Radiolabeling of Cholesterol:
-
Add a radiolabeled precursor of cholesterol, such as [14C]-acetate or [3H]-mevalonate, to the culture medium.
-
Incubate the cells for a defined period to allow for the incorporation of the radiolabel into newly synthesized cholesterol.
4. Lipid Extraction and Analysis:
-
Wash the cells with PBS and lyse them.
-
Extract the total lipids from the cell lysate using a suitable solvent system (e.g., chloroform:methanol).
-
Separate the different lipid classes, including cholesterol, by thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled cholesterol using autoradiography or a phosphorimager.
-
Determine the effect of the inhibitors on the rate of cholesterol synthesis.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Fungal Inoculum:
-
Grow the fungal isolate on a suitable agar medium.
-
Prepare a suspension of fungal conidia or yeast cells in sterile saline.
-
Adjust the turbidity of the suspension to a standard concentration (e.g., using a spectrophotometer).
2. Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing RPMI-1640 medium.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared fungal suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
Visually or spectrophotometrically determine the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This concentration is the MIC.
References
- 1. pnas.org [pnas.org]
- 2. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Statins and the squalene synthase inhibitor zaragozic acid stimulate the non-amyloidogenic pathway of amyloid-beta protein precursor processing by suppression of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the specificity of Zaragozic Acid D for squalene synthase over other enzymes
For researchers, scientists, and drug development professionals, establishing the specificity of a small molecule inhibitor is a critical step in preclinical development. This guide provides a comparative analysis of Zaragozic Acid D's inhibitory activity, focusing on its high specificity for squalene synthase over other key enzymes in the sterol biosynthesis pathway.
This compound, a fungal metabolite, has been identified as a potent inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] Its specificity is paramount for its potential therapeutic applications, as off-target effects on other enzymes could lead to unwanted side effects. This guide presents available experimental data to confirm the specificity of this compound.
Comparative Inhibitory Activity
In contrast, the inhibitory activity of this compound against other enzymes, such as farnesyl-protein transferase, is significantly lower.
| Enzyme Target | Inhibitor | IC50 / Ki Value | Source |
| Squalene Synthase | Zaragozic Acid A | Ki: 78 pM | [2] |
| Squalene Synthase | Zaragozic Acid B | Ki: 29 pM | [2] |
| Squalene Synthase | Zaragozic Acid C | Ki: 45 pM | [2] |
| Farnesyl-Protein Transferase | This compound | IC50: 100 nM | [1] |
| Farnesyl-Protein Transferase | Zaragozic Acid D2 | IC50: 100 nM | [1] |
Note: Data on the direct inhibition of HMG-CoA reductase and lanosterol synthase by this compound is not available in the reviewed literature, suggesting a high degree of selectivity for squalene synthase.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to determine specificity, the following diagrams are provided.
Caption: Sterol biosynthesis pathway highlighting the inhibition of squalene synthase by this compound.
References
Validating the Fungicidal vs. Fungistatic Activity of Zaragozic Acid D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal activity of Zaragozic Acid D, focusing on the experimental validation of its fungicidal versus fungistatic properties. While direct quantitative data for this compound is limited in publicly available literature, this guide draws upon data from the broader class of zaragozic acids and compares it with established antifungal agents.
Executive Summary
Zaragozic acids are potent inhibitors of squalene synthase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1] This mechanism disrupts fungal cell membrane integrity and is reported to result in fungicidal activity.[1] This guide presents available data for a representative zaragozic acid and compares it against common antifungal drugs, providing detailed experimental protocols and visual workflows to aid researchers in their own investigations. An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.
Data Presentation: Comparative Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for Zaragozic Acid B (as a proxy for this compound) and other prominent antifungal agents against two key fungal pathogens, Candida albicans and Aspergillus fumigatus.
Table 1: Antifungal Activity against Candida albicans
| Antifungal Agent | Mechanism of Action | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Activity |
| Zaragozic Acid B | Squalene Synthase Inhibitor | ~0.35* | Not Reported | - | Fungicidal (Reported) |
| Amphotericin B | Binds to ergosterol, forming pores | 0.25 - 1.0 | 0.5 - 2.0 | 1 - 4 | Fungicidal |
| Fluconazole | Inhibits 14-α demethylase | 0.25 - 2.0 | >64 | >32 | Fungistatic |
| Itraconazole | Inhibits 14-α demethylase | 0.03 - 0.25 | >16 | >64 | Fungistatic |
| Caspofungin | Inhibits β-(1,3)-D-glucan synthesis | 0.06 - 0.5 | 0.12 - 1.0 | 1 - 2 | Fungicidal |
*Note: MIC for Zaragozic Acid B against C. albicans was reported as ~0.5 µM. This has been converted to µg/mL for comparative purposes (Molar Mass of Zaragozic Acid B is ~690 g/mol ).
Table 2: Antifungal Activity against Aspergillus fumigatus
| Antifungal Agent | Mechanism of Action | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Activity |
| This compound | Squalene Synthase Inhibitor | Not Reported | Not Reported | - | Fungicidal (Reported) |
| Amphotericin B | Binds to ergosterol, forming pores | 0.5 - 2.0 | 1.0 - 4.0 | 1 - 2 | Fungicidal |
| Itraconazole | Inhibits 14-α demethylase | 0.25 - 1.0 | 2.0 - >16 | 8 - >64 | Primarily Fungistatic |
| Voriconazole | Inhibits 14-α demethylase | 0.25 - 1.0 | 0.5 - 4.0 | 2 - 8 | Fungicidal/Fungistatic |
| Caspofungin | Inhibits β-(1,3)-D-glucan synthesis | 0.015 - 0.125 | >8 | >64 | Fungistatic |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of fungicidal versus fungistatic activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
-
Preparation of Antifungal Agent: A stock solution of the antifungal agent is prepared and serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 with MOPS buffer).
-
Inoculum Preparation: The fungal isolate is cultured on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted in the broth medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent in which there is no visible growth.
Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
-
Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (e.g., 10-100 µL) is taken from all the wells showing no visible growth in the MIC assay.
-
Plating: The aliquots are plated onto a suitable agar medium (e.g., Sabouraud Dextrose Agar).
-
Incubation: The agar plates are incubated at 35°C for 24-48 hours, or until growth is visible in the control cultures.
-
Determining the MFC: The MFC is the lowest concentration of the antifungal agent that results in no more than a few colonies, corresponding to a ≥99.9% kill rate compared to the initial inoculum count.
Time-Kill Curve Assay
Time-kill assays provide a dynamic picture of the antifungal activity over time.
-
Inoculum and Antifungal Preparation: A fungal suspension is prepared as for the MIC assay. The antifungal agent is added to flasks containing the broth medium at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). A growth control flask with no antifungal agent is also included.
-
Incubation and Sampling: The flasks are incubated with agitation at 35°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), an aliquot is removed from each flask.
-
Viable Cell Counting: The aliquots are serially diluted and plated onto agar plates to determine the number of viable colony-forming units (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time for each antifungal concentration. A fungicidal agent is typically defined as one that produces a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Fungal Ergosterol Biosynthesis Pathway and Inhibitor Targets.
Caption: Experimental Workflow for Fungicidal vs. Fungistatic Determination.
References
Safety Operating Guide
Personal protective equipment for handling Zaragozic Acid D
Zaragozic Acid D is a potent fungal metabolite that acts as an inhibitor of squalene synthase and ras farnesyl-protein transferase.[1][2] Due to its high biological activity and the limited availability of specific toxicity data, it should be handled with caution in a laboratory setting.[3]
Quantitative Data Summary
As specific quantitative safety data for this compound is limited, the following table includes general information for the Zaragozic acid family.
| Property | Value | Source |
| Molecular Formula | C35H46O14 (Zaragozic Acid A) | [4] |
| Molecular Weight | 690.7 g/mol (Zaragozic Acid A) | [5] |
| Appearance | Solid | [3] |
| Storage Temperature | -20°C | [3] |
Personal Protective Equipment (PPE)
Given the potent biological activity and unknown specific hazards of this compound, a comprehensive approach to personal protective equipment is essential.
| PPE Category | Minimum Recommendation | Best Practice/High-Risk Operations |
| Respiratory Protection | NIOSH-approved N95 respirator for handling small quantities of powder. | Full-face respirator with appropriate cartridges for handling larger quantities or when aerosolization is possible. |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 0.11 mm thickness). | Double gloving with chemical-resistant nitrile gloves. The exact breakthrough time has to be found out by the manufacturer of the protective gloves and has to be observed. |
| Eye Protection | Safety glasses with side shields. | Chemical safety goggles or a full-face shield.[6][7] |
| Body Protection | Laboratory coat. | Chemical-resistant disposable gown or apron. |
| Foot Protection | Closed-toe shoes. | Acid-resistant boots for areas with spill potential.[6] |
Experimental Protocols
Handling Solid this compound:
-
Preparation: Work should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Weighing: Use a balance inside a ventilated enclosure. Handle with care to avoid generating dust.
-
Personal Protective Equipment: At a minimum, wear a lab coat, nitrile gloves, and safety glasses with side shields. For larger quantities, consider enhanced respiratory and body protection.
Preparation of Stock Solutions:
-
Solvent Selection: Zaragozic Acid A is soluble in organic solvents like ethanol, methanol, DMSO, and dimethyl formamide.[3] Assume similar solubility for this compound.
-
Procedure:
-
Ensure all work is performed in a chemical fume hood.
-
Wear appropriate PPE, including double gloves and eye protection.
-
Add the solvent to the vial containing the solid this compound to the desired concentration.
-
Cap the vial tightly and vortex or sonicate until the solid is fully dissolved. Purging with an inert gas is recommended.[3]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste:
-
Unused solid this compound and solutions should be disposed of as hazardous chemical waste.
-
Collect in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) three times. The rinsate must be collected and disposed of as hazardous waste.[8]
-
-
Spills:
-
In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal as hazardous waste.
-
Ensure proper PPE is worn during cleanup.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
Visual Guides
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. This compound(2) | TargetMol [targetmol.com]
- 2. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 5. Zaragozic Acid A | C35H46O14 | CID 6438355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. leelinework.com [leelinework.com]
- 7. quora.com [quora.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
